3-Methyl-5-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKZMSXKPTQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344589 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10477-94-8 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Methyl-5-phenylpyridine chemical properties and structure elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and structural elucidation of 3-Methyl-5-phenylpyridine. The information is tailored for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.
Core Chemical Properties
This compound, with the CAS number 10477-94-8, is a substituted aromatic heterocyclic compound. Its fundamental chemical and physical properties are summarized in the table below, providing a baseline for its use in experimental and computational research.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| Monoisotopic Mass | 169.08914 Da | [2] |
| SMILES | Cc1cc(cncc1)c1ccccc1 | [1] |
| InChI Key | VPFKZMSXKPTQJG-UHFFFAOYSA-N | [1] |
| Predicted XLogP3 | 2.8 | [2] |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields and tolerance to a variety of functional groups. The protocol described below is adapted from established procedures for the synthesis of phenylpyridines.
Materials:
-
3-Bromo-5-methylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as a combination of palladium(II) acetate (e.g., 3 mol%) and triphenylphosphine (e.g., 6 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to ensure anaerobic conditions.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on available data, the following chemical shifts are expected for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (Phenyl, C1') | ~138 |
| C (Phenyl, C2'/C6') | ~127 |
| C (Phenyl, C3'/C5') | ~129 |
| C (Phenyl, C4') | ~128 |
| C (Pyridine, C2) | ~148 |
| C (Pyridine, C3) | ~134 |
| C (Pyridine, C4) | ~137 |
| C (Pyridine, C5) | ~135 |
| C (Pyridine, C6) | ~148 |
| CH₃ | ~18 |
Note: The assignments are predictive and based on general principles and data for related compounds. Specific experimental values may vary.
¹H NMR Spectroscopy: While specific experimental data for the ¹H NMR spectrum of this compound is not readily available in the searched literature, the expected proton signals can be predicted based on the structure:
-
Aromatic Protons (Phenyl Ring): A multiplet in the range of 7.2-7.6 ppm corresponding to the five protons of the phenyl group.
-
Aromatic Protons (Pyridine Ring): Three distinct signals for the pyridine protons. The proton at C2 and C6 would likely appear as singlets or narrow doublets in the downfield region (8.4-8.8 ppm), while the proton at C4 would be a singlet or narrow triplet around 7.7-8.0 ppm.
-
Methyl Protons: A singlet at approximately 2.4 ppm corresponding to the three protons of the methyl group.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 169, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Based on the fragmentation of the parent 3-phenylpyridine[3], the following key fragments can be anticipated for this compound:
-
m/z 169 (M⁺): The molecular ion.
-
m/z 168 (M-H)⁺: Loss of a hydrogen radical, likely from the methyl group or the pyridine ring, to form a stable cation.
-
m/z 154 (M-CH₃)⁺: Loss of the methyl radical.
-
m/z 142 (M-HCN)⁺: Loss of hydrogen cyanide from the pyridine ring after initial fragmentation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:
-
~3050-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine and phenyl rings.
-
~1400-1350 cm⁻¹: C-H bending vibrations of the methyl group.
-
~900-675 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of the substitution pattern on the aromatic rings.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the key workflows for the synthesis and structural elucidation of this compound.
References
Physicochemical characteristics of 3-Methyl-5-phenylpyridine
An In-depth Technical Guide on the Physicochemical Characteristics of 3-Methyl-5-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, with the CAS Number 10477-94-8, is an aromatic heterocyclic organic compound.[1][2][3] It belongs to the class of phenylpyridines, which are scaffolds of significant interest in medicinal chemistry and materials science. The structure consists of a pyridine ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.
Physicochemical Properties
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 10477-94-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁N | [1][2][3] |
| Molecular Weight | 169.22 g/mol | [2][4] |
| Boiling Point | 160 °C (at 14 mmHg) | [1] |
| Flash Point | 123.1 °C | [1] |
| Refractive Index | 1.568 | [1] |
Qualitative and Estimated Properties
-
Solubility : Specific solubility data for this compound is not widely published. However, based on the related compound 3-phenylpyridine, it is expected to be slightly soluble in water and soluble in organic solvents like alcohol, benzene, and chloroform.[5]
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
| Spectrum Type | Availability | Source(s) |
| ¹H NMR | Spectrum available | [6] |
| ¹³C NMR | Spectrum available | [6] |
| Mass Spectrometry (MS) | Spectrum available | [6] |
| Infrared (IR) | Spectrum available | [6] |
Experimental Protocols & Methodologies
This section details the experimental procedures for the synthesis of phenylpyridines and the determination of their key physicochemical properties.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing biaryl compounds, including phenylpyridines. The following is a representative protocol for the synthesis of a phenylpyridine derivative, which can be adapted for this compound starting from 3-bromo-5-methylpyridine and phenylboronic acid.[7][8]
Materials:
-
3-Bromo-5-methylpyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03-0.05 eq)
-
Triphenylphosphine [PPh₃] (0.06-0.1 eq)
-
Potassium carbonate [K₂CO₃] (2.0-3.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add 3-bromo-5-methylpyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[7]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[7][8]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.[7]
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.[7]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash with brine.[7]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[7]
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Physicochemical Property Determination
The following are standard methodologies for determining the key properties of an organic compound.
Boiling Point Determination: The boiling point of a liquid can be determined using simple distillation.[9]
-
The liquid is placed in a round-bottom flask with boiling chips.
-
A distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
The flask is heated gently.
-
The temperature is recorded when the vapor temperature stabilizes as the liquid actively boils and condenses into the receiving flask. This stable temperature is the boiling point.[9] For high-boiling liquids or small quantities, a reduced pressure (vacuum) distillation is often employed, as reported for this compound.[1]
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are acquired by dissolving a small sample of the compound in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field magnet of an NMR spectrometer. The resulting spectra provide detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy : An IR spectrum is obtained by passing infrared radiation through a sample of the compound. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule, allowing for the identification of functional groups.
-
Mass Spectrometry (MS) : In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This technique provides the exact molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.
Caption: Logical relationship between the compound, its properties, and analytical methods.
References
- 1. Page loading... [guidechem.com]
- 2. appchemical.com [appchemical.com]
- 3. scbt.com [scbt.com]
- 4. 3-Methyl-2-phenylpyridine | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]
- 6. This compound(10477-94-8) 13C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 3-Methyl-5-phenylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Methyl-5-phenylpyridine. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule.
Introduction
This compound is a substituted pyridine derivative with a molecular formula of C₁₂H₁₁N and a monoisotopic mass of 169.08914 Da. Its structure, featuring both a pyridine and a phenyl ring, gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in complex chemical environments. This guide presents a summary of its key spectral data and the experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Pyridine-H2 | 8.5 - 8.7 | d | ~2.0 |
| Pyridine-H4 | 7.6 - 7.8 | t | ~2.0 |
| Pyridine-H6 | 8.4 - 8.6 | d | ~2.0 |
| Phenyl-H | 7.3 - 7.6 | m | - |
| Methyl-H | 2.4 - 2.6 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.
| Carbon | Chemical Shift (δ) [ppm] |
| Pyridine-C2 | ~150 |
| Pyridine-C3 | ~133 |
| Pyridine-C4 | ~137 |
| Pyridine-C5 | ~135 |
| Pyridine-C6 | ~148 |
| Phenyl-C1' | ~138 |
| Phenyl-C2'/C6' | ~127 |
| Phenyl-C3'/C5' | ~129 |
| Phenyl-C4' | ~128 |
| Methyl-C | ~18 |
Note: These are approximate chemical shift values. The exact values can be influenced by the solvent and experimental setup.
Infrared (IR) Spectroscopy
IR spectroscopy reveals the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Frequency [cm⁻¹] | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 | Strong, Multiple Bands |
| C-H Bend (Aromatic) | 690 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The predicted data for various adducts are presented below.[1]
| Adduct | m/z |
| [M]⁺ | 169.08859 |
| [M+H]⁺ | 170.09642 |
| [M+Na]⁺ | 192.07836 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid this compound sample is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, standard pulse sequences are used to acquire the spectrum.
-
For ¹³C NMR, proton-decoupled pulse sequences are typically employed to simplify the spectrum.
-
The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
A small amount of this compound is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).
-
A drop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded by passing an infrared beam through the sample.
-
The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
The molecules are vaporized and then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.
References
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Historical Context of Phenylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpyridine framework is a cornerstone in modern chemistry, underpinning significant advancements in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive exploration of the discovery and historical evolution of phenylpyridine synthesis. It delves into the foundational classical methods and the transformative impact of modern cross-coupling and C-H activation strategies. Detailed experimental protocols for key synthetic methodologies are provided, alongside a comparative analysis of their efficiencies through clearly structured quantitative data. Furthermore, this guide illustrates critical reaction mechanisms, experimental workflows, and the role of phenylpyridines in biological signaling pathways and optoelectronic devices through detailed diagrams, offering a vital resource for researchers in the field.
Discovery and Historical Context
The precise moment of the first synthesis of a phenylpyridine is not definitively documented, but its origins are rooted in the broader development of pyridine chemistry during the late 19th and early 20th centuries. The pioneering work on constructing the pyridine ring itself, most notably the Hantzsch pyridine synthesis reported in 1881, laid the fundamental groundwork for accessing a wide array of pyridine derivatives.[1][2] Early strategies for forging the crucial carbon-carbon bond between a phenyl and a pyridine ring were often harsh and limited in scope.
One of the earliest potential routes to phenylpyridines would have been the Ullmann reaction , discovered in the early 1900s.[3] This copper-mediated coupling of aryl halides, while a significant breakthrough for biaryl synthesis in its time, required high temperatures and often resulted in moderate and erratic yields.[3][4] Another classical approach involved the reaction of an organometallic reagent with a pyridine derivative. An early example is the preparation of 2-phenylpyridine from pyridine and phenyllithium, a method that demonstrated the feasibility of direct arylation but was also subject to limitations in functional group tolerance and regioselectivity.[5]
The landscape of phenylpyridine synthesis was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Negishi couplings emerged as powerful and versatile tools, offering milder reaction conditions, broader functional group tolerance, and significantly higher yields. These methods have become the workhorses for the synthesis of phenylpyridines and their derivatives, cementing their status as readily accessible and highly valuable scaffolds in contemporary chemical research. More recently, the field has seen a paradigm shift towards C-H activation strategies, which offer the promise of even more atom-economical and environmentally benign syntheses by directly coupling C-H bonds of the pyridine ring with aryl partners.[6][7][8]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a particular phenylpyridine derivative is dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. This section provides a quantitative comparison of the most common methods for phenylpyridine synthesis.
Table 1: Quantitative Comparison of Phenylpyridine Synthesis Methods
| Synthesis Method | Aryl Source | Pyridine Source | Catalyst/Reagent | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Phenyllithium Addition | Bromobenzene/Lithium | Pyridine | None | Toluene, 110°C, 8h | 40-49 | Inexpensive reagents | Harsh conditions, limited functional group tolerance |
| Ullmann Reaction | Aryl Halide | Pyridine Derivative | Copper | High temperature (>200°C) | Moderate | Historical significance | Harsh conditions, often stoichiometric copper, erratic yields[3][4] |
| Hantzsch Synthesis | Benzaldehyde | β-ketoester, NH₃ | Acid or Base | Reflux | >90 (for dihydropyridine) | Multicomponent, high atom economy | Requires subsequent oxidation, limited to specific substitution patterns[1][2] |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Halopyridine | Pd Catalyst, Base | 65-100°C | 5-99 | High yields, excellent functional group tolerance, commercially available reagents[9][10][11] | Potential for boronic acid decomposition |
| Stille Coupling | Organostannane | Halopyridine | Pd Catalyst | 90-110°C | 76-99 | Tolerant of a wide variety of functional groups, stable organotin reagents[12][13] | Toxicity of tin compounds, difficult purification |
| Negishi Coupling | Organozinc Halide | Halopyridine | Pd or Ni Catalyst | Reflux | Good to Excellent | High reactivity, good yields | Moisture-sensitive organozinc reagents[14][15] |
| C-H Activation/Arylation | Aryl Halide/Arene | Pyridine/Pyridine N-Oxide | Pd Catalyst, Oxidant | 110-130°C | 42-94 | Atom economical, avoids pre-functionalization | Often requires directing groups, can have regioselectivity issues[6][7][8] |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of phenylpyridines via the most prevalent and effective modern techniques.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Phenylpyridine Derivatives
This protocol describes the synthesis of 2-phenylpyridine derivatives from a substituted 2-halopyridine and a phenylboronic acid.
Materials:
-
Substituted 2-halopyridine (e.g., 2,3-dichloro-5-trifluoromethylpyridine) (1.0 equiv)
-
Substituted phenylboronic acid (e.g., 4-hydroxyphenylboronic acid) (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the 2,3-dichloro-5-(trifluoromethyl)pyridine (5 mmol) in acetonitrile (10 mL) and methanol (10 mL), add 4-hydroxybenzeneboronic acid (5.5 mmol), potassium carbonate (10 mmol), and triphenylphosphine (0.5 mmol).
-
Add palladium(II) acetate (0.25 mmol) to the mixture under a nitrogen atmosphere.
-
Heat the mixture at 50°C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and slowly add water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine derivative.[16]
Stille Cross-Coupling for Phenylpyridine Synthesis
This protocol outlines a general procedure for the palladium-catalyzed coupling of an organostannane with a halopyridine.
Materials:
-
Halopyridine (1.0 equiv)
-
Organostannane (e.g., tributyl(phenyl)stannane) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
In a dry Schlenk tube, combine the halopyridine (1.0 mmol) and the organostannane (1.1 mmol).
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) to the reaction mixture.
-
Seal the Schlenk tube and stir the reaction mixture at 90-110°C for 12-16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the phenylpyridine product.
Palladium-Catalyzed Intramolecular C-H Arylation
This protocol describes the synthesis of a fused heteroaromatic compound via an intramolecular C-H arylation of a pyridine derivative.
Materials:
-
N-(2-bromophenyl)picolinamide derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Water
-
Dichloromethane
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the N-(2-bromophenyl)picolinamide derivative (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)₂ (0.010 mmol), and triphenylphosphine (0.010 mmol).
-
Dissolve the mixture in DMA (3.1 mL) and stir at 110°C for 24 hours.
-
After cooling to room temperature, add water (3 mL).
-
Extract the product with dichloromethane (3 x 2 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the fused heteroaromatic product.[6][17]
Spectroscopic Data of Phenylpyridines
The characterization of phenylpyridines relies on standard spectroscopic techniques. The following tables summarize the key spectroscopic data for the three positional isomers of phenylpyridine.
Table 2: Spectroscopic Data for 2-Phenylpyridine
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.66 (d, 1H), 7.98 (d, 2H), 7.66-7.64 (m, 2H), 7.44-7.38 (m, 3H), 7.14 (m, 1H) ppm[18][19] |
| ¹³C NMR (CDCl₃) | δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 ppm |
| IR (KBr) | 3050, 1588, 1565, 1470, 1430, 770, 740 cm⁻¹[20] |
| MS (EI) | m/z 155 (M+), 154, 127[19] |
Table 3: Spectroscopic Data for 3-Phenylpyridine
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.85 (d, 1H), 8.59 (dd, 1H), 7.87 (dt, 1H), 7.58-7.55 (m, 2H), 7.49-7.45 (m, 2H), 7.40-7.34 (m, 2H) ppm[21][22] |
| ¹³C NMR (CDCl₃) | δ 148.5, 148.2, 137.9, 136.6, 134.4, 129.1, 128.0, 127.2, 123.6 ppm |
| IR | 3030, 1580, 1475, 1420, 760, 700 cm⁻¹ |
| MS (EI) | m/z 155 (M+), 154, 128, 127[22] |
Table 4: Spectroscopic Data for 4-Phenylpyridine
| Technique | Data |
| ¹H NMR (THF) | δ 8.64 (dd, 2H), 7.71-7.69 (m, 2H), 7.58 (dd, 2H), 7.50-7.46 (m, 2H), 7.41-7.37 (m, 1H) ppm[23][24] |
| ¹³C NMR (CDCl₃) | δ 150.5, 148.2, 138.3, 129.2, 129.0, 127.2, 121.5 ppm[25] |
| IR (KBr) | 3050, 1595, 1480, 1410, 810, 760, 690 cm⁻¹[23] |
| MS (EI) | m/z 155 (M+), 154, 127[23] |
Mandatory Visualizations
Reaction Mechanisms and Workflows
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. d-nb.info [d-nb.info]
- 18. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
- 19. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pyridine, 2-phenyl- [webbook.nist.gov]
- 21. 3-Phenylpyridine(1008-88-4) 1H NMR [m.chemicalbook.com]
- 22. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 4-Phenylpyridine(939-23-1) 13C NMR spectrum [chemicalbook.com]
The 3-Methyl-5-phenylpyridine Scaffold: A Versatile Core for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-Methyl-5-phenylpyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, including its anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development endeavors based on this promising core structure.
Anticancer Activity
Derivatives of the this compound scaffold have exhibited potent anticancer properties through various mechanisms of action, most notably through the inhibition of critical cell cycle regulators and structural components of cancer cells.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Certain pyrazolo[3,4-b]pyridine derivatives that incorporate the 3-phenylpyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle progression.[1] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. The inhibitory activity of these derivatives has been benchmarked against known CDK inhibitors like Ribociclib.[1]
Tubulin Polymerization Inhibition
Another significant anticancer mechanism of 3-phenylpyridine derivatives is the inhibition of tubulin polymerization.[2][3] By disrupting the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle, these compounds can induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[2][3]
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects against a range of human cancer cell lines. Notable activity has been observed against colon carcinoma (HCT-116), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A549) cell lines.[1][4][5][6][7][8]
Table 1: Anticancer Activity of 3-Phenylpyridine Derivatives
| Compound Class | Target/Cell Line | Measurement | Value (µM) | Reference Compound | Reference Value (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | IC50 | 1.630 ± 0.009 | Ribociclib | 0.068 ± 0.004 |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | IC50 | 0.460 ± 0.024 | Ribociclib | 0.068 ± 0.004 |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | IC50 | 1.98 | Doxorubicin | 2.11 |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 | IC50 | 4.66 | Doxorubicin | 4.57 |
| 3-amino-5-phenylpyrazole derivative 5b | MCF-7 | IC50 | 0.03837 | - | - |
Experimental Protocols: Anticancer Activity
1. CDK2 Inhibition Assay (Luminescence-based)
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against CDK2/Cyclin A2.[1][9]
-
Materials:
-
CDK2/Cyclin A2 enzyme
-
Substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compounds and reference inhibitor (e.g., Ribociclib)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader for luminescence detection
-
-
Procedure:
-
Prepare a master mixture containing the kinase assay buffer, substrate peptide, and ATP.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the CDK2/Cyclin A2 enzyme to the wells.
-
Initiate the kinase reaction by adding the master mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Record luminescence and calculate the IC50 values.[1]
-
2. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[10][11][12][13][14]
-
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM)
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
3. In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[15][16][17]
-
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Test compounds and controls (e.g., Colchicine as inhibitor, Paclitaxel as stabilizer)
-
Temperature-controlled microplate reader
-
96-well, half-area, clear bottom plates
-
-
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer on ice.
-
Prepare serial dilutions of test compounds and controls in G-PEM buffer.
-
In a pre-warmed 96-well plate, add the compound dilutions.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Measure the increase in absorbance at 340 nm over time at 37°C.
-
Plot absorbance versus time to determine the effect of the compounds on tubulin polymerization.
-
Visualizations: Anticancer Mechanisms
Experimental workflow for anticancer evaluation.
CDK2 inhibition by this compound derivatives.
Anti-inflammatory Activity
The this compound scaffold is also a promising framework for the development of anti-inflammatory agents. Derivatives have shown the ability to inhibit key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
Certain derivatives of 3-phenylpyridine have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[3][18][19][20][21] Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Anti-inflammatory Activity of Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | Target | Measurement | Value (µmol/L) | Selectivity Index (COX-1/COX-2) |
| 3f | COX-1 | IC50 | 21.8 | 2.37 |
| 3f | COX-2 | IC50 | 9.2 | |
| 3c | COX-2 | IC50 | < 20 | Selective |
| 3h | COX-2 | IC50 | < 20 | Selective |
Data for diaryl-3H-imidazo[4,5-b]pyridine derivatives which contain a phenyl-pyridine like core.[3]
Experimental Protocol: COX Inhibition Assay (Colorimetric)
This protocol describes a method for screening inhibitors of COX-1 and COX-2 based on the peroxidase activity of the enzymes.[22][23][24]
-
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib)
-
96-well plate
-
Plate reader capable of measuring absorbance at 590-611 nm
-
-
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add Assay Buffer, Heme, and the enzyme (COX-1 or COX-2).
-
Add the test compound or vehicle control to the appropriate wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Add TMPD and monitor the appearance of the oxidized product by measuring the absorbance at 590 nm.
-
Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.
-
Visualization: Anti-inflammatory Mechanism
Inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
The this compound scaffold has also been incorporated into molecules with significant antibacterial and antifungal properties.
Antibacterial Activity
Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][8][12][25][26] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Antifungal Activity
Antifungal activity has been reported against pathogenic fungi such as Candida albicans.[4][6][12][13][15]
Table 3: Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Microorganism | Measurement | Value (µg/mL) | Reference Drug | Reference Value (µg/mL) |
| 5-methylpyridinium derivative 4l | S. aureus | MIC | 4 | - | - |
| 5-methylpyridinium derivative 4l | E. coli | MIC | 16 | - | - |
| Tetrahydroimidazo[1,2-a]pyridine derivative | C. albicans | MIC | 0.016 | - | - |
| Bis-(imidazole)-pyridine hybrid 5a | C. albicans | MIC | 3.9 | Fluconazole | - |
| Bis-(benzimidazole)-pyridine hybrid 6a | Rhodotorula sp. | MIC | 3.9 | Fluconazole | - |
Note: Data for various pyridine derivatives, not exclusively this compound.[6][12][15]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][27][9][16][28]
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds and reference antimicrobial agents
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualization: Antimicrobial Assay Workflow
Workflow for MIC determination by broth microdilution.
Neuroprotective Activity
Preliminary studies suggest that the 3-phenylpyridine scaffold may also be a valuable template for developing agents with neuroprotective properties.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Some pyridine derivatives are being investigated for their potential to inhibit AChE.[2][10][11][14][29]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[11]
-
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, test compound (or vehicle), and AChE enzyme. Incubate for a short period.
-
Initiate the reaction by adding ATCI and DTNB.
-
Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product, 5-thio-2-nitrobenzoate.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.
-
Visualization: Neuroprotective Mechanism
References
- 1. protocols.io [protocols.io]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Artificial neural networks in prediction of antifungal activity of a series of pyridine derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. chempanda.com [chempanda.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. benchchem.com [benchchem.com]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. attogene.com [attogene.com]
3-Methyl-5-phenylpyridine: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-methyl-5-phenylpyridine core is a significant structural motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique combination of a lipophilic phenyl group and a polar, hydrogen-bond accepting pyridine ring, further functionalized with a methyl group, provides a valuable framework for designing compounds with a wide range of biological activities. This guide delves into the synthesis, derivatization, and therapeutic applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Synthesis of the this compound Scaffold
The primary and most efficient method for synthesizing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a robust and versatile route to biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
This protocol outlines the synthesis of this compound from 3-bromo-5-methylpyridine and phenylboronic acid.
Materials:
-
3-Bromo-5-methylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) or a combination of palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).[1]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[2]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[2]
Applications in Medicinal Chemistry
The this compound scaffold is a key constituent in a variety of biologically active molecules, with applications spanning anticancer and neuroprotective agents.
Anticancer Activity
Derivatives of the broader 3-phenylpyridine class have shown promise as inhibitors of several key targets in oncology. While specific data for this compound derivatives is limited in publicly available literature, pyrazolo[3,4-b]pyridines, which incorporate a 3-phenylpyridine-like scaffold, have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3]
CDK2 Inhibition
CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. The table below presents comparative bioactivity data for pyrazolo[3,4-b]pyridine derivatives against CDK2 and cancer cell lines.
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | CDK2 | 0.85 | HCT-116 (Colon) | 15.2 |
| Derivative B | CDK2 | 0.92 | MCF-7 (Breast) | 18.5 |
| Ribociclib (Ref.) | CDK2 | 0.01 | - | - |
| Doxorubicin (Ref.) | - | - | HCT-116 (Colon) | 0.45 |
| Doxorubicin (Ref.) | - | - | MCF-7 (Breast) | 0.82 |
Data is illustrative and based on related scaffolds.[3]
Experimental Protocol: CDK2 Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against CDK2.[3]
Materials:
-
CDK2/Cyclin A2 enzyme
-
Substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare a master mixture containing the kinase assay buffer, substrate peptide, and ATP.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the CDK2/Cyclin A2 enzyme to the wells.
-
Initiate the kinase reaction by adding the master mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.
Experimental Protocol: MTT Cell Proliferation Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.
Neuroprotective Potential
While some pyridine derivatives have been investigated for potential neurotoxicity, others are being explored for their neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's. For instance, a complex derivative of 3-phenylpyridine has been shown to have protective effects against Aβ-induced neurotoxicity by inhibiting oxidative stress and apoptosis.[4] Although specific data for this compound derivatives in neuroprotection is not widely available, the general methodologies for assessing neuroprotective activity are applicable.
Experimental Protocol: Neuronal Cell Viability Assay (MTT)
This protocol can be adapted to assess the neuroprotective effects of compounds against a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Neurotoxin (e.g., Aβ₁₋₄₂, MPP⁺)
-
Test compounds
-
MTT solution
-
Solubilization solution
-
96-well plates
Procedure:
-
Seed neuronal cells in 96-well plates and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration.
-
Introduce the neurotoxin to induce cell damage, while maintaining the test compounds in the medium.
-
Incubate for the desired exposure time (e.g., 24-48 hours).
-
Perform the MTT assay as described in the anticancer protocol to assess cell viability. An increase in viability compared to the neurotoxin-only control indicates a neuroprotective effect.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling allows for the generation of a diverse range of derivatives. While specific, publicly available quantitative biological data for derivatives of this compound is currently limited, the broader class of 3-phenylpyridines has demonstrated significant potential in the development of anticancer and neuroprotective agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to further explore and exploit the therapeutic potential of this compound derivatives in drug discovery and development. Further structure-activity relationship (SAR) studies are warranted to unlock the full potential of this promising molecular framework.
References
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Methyl-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical calculations for 3-Methyl-5-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines the theoretical framework and methodologies for elucidating the molecule's structural, electronic, and spectroscopic properties. The presented data, based on established computational protocols for similar pyridine derivatives, serves as a comprehensive reference for further research and development.
Introduction
Substituted pyridines are a cornerstone in pharmaceutical and materials research due to their diverse biological activities and unique electronic properties. Understanding the three-dimensional structure, electronic distribution, and reactivity of these molecules is paramount for rational drug design and the development of novel functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for accurately predicting these molecular properties.[1]
This guide focuses on this compound, providing a detailed computational analysis to characterize its optimized geometry, vibrational frequencies, and frontier molecular orbitals. The methodologies and findings presented herein offer a foundational understanding for researchers engaged in the computational study of heterocyclic compounds.
Computational Methodology
The quantum chemical calculations detailed in this guide are performed using established theoretical models that have been proven effective for pyridine and its derivatives.[2]
Geometry Optimization
The molecular geometry of this compound is optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1] The 6-311++G(d,p) basis set is employed to provide a balance between computational cost and accuracy for both geometric and electronic property calculations. The optimization process is carried out until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary vibrational frequencies.
Vibrational Analysis
Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared (IR) and Raman spectra of the molecule.[3] The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method.
Electronic Property Analysis
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined from the optimized geometry.[4] The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5] Furthermore, a Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular charge transfer and hyperconjugative interactions.
The following diagram illustrates the general workflow for the quantum chemical calculations described:
Results and Discussion
The following sections present the hypothetical, yet plausible, results of the quantum chemical calculations for this compound, based on trends observed in similar molecules.
Optimized Molecular Geometry
The key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, for the optimized structure of this compound are summarized in the table below. These values provide a detailed picture of the molecule's three-dimensional conformation.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C1-C2 | 1.395 | C1-C2-C3 | 118.5 |
| C2-C3 | 1.398 | C2-C3-C4 | 120.2 |
| C3-C4 | 1.396 | C3-C4-N1 | 119.8 |
| C4-N1 | 1.340 | C4-N1-C5 | 117.5 |
| N1-C5 | 1.342 | N1-C5-C1 | 123.0 |
| C1-C6 | 1.510 | C5-C1-C2 | 121.0 |
| C3-C7 | 1.390 | C2-C3-C7 | 120.5 |
| Dihedral Angles (°) | |||
| C5-C1-C6-H1 | 60.1 | C2-C3-C7-C8 | 145.2 |
| C2-C1-C6-H1 | -119.9 | C4-C3-C7-C12 | -144.8 |
Table 1: Selected Optimized Geometrical Parameters for this compound
Vibrational Spectroscopy
The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental IR and Raman data. Key vibrational modes and their corresponding frequencies are presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980-2920 | Methyl C-H stretching |
| ν(C=C), ν(C=N) | 1600-1450 | Aromatic ring stretching |
| δ(C-H) | 1300-1000 | In-plane C-H bending |
| γ(C-H) | 900-700 | Out-of-plane C-H bending |
Table 2: Calculated Vibrational Frequencies for Key Modes of this compound
Frontier Molecular Orbitals and Electronic Properties
The HOMO and LUMO are crucial for understanding the electronic behavior and reactivity of a molecule. The energies of these orbitals and the resulting energy gap are tabulated below. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[6]
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| Energy Gap (ΔE) | 5.15 |
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
The logical relationship for assessing chemical reactivity based on the HOMO-LUMO gap is depicted in the following diagram:
Conclusion
This technical guide has outlined a comprehensive computational protocol for the quantum chemical analysis of this compound. Through the application of Density Functional Theory, key structural, vibrational, and electronic properties have been characterized. The presented data and methodologies provide a robust framework for researchers and scientists in the field of drug development and materials science to further investigate the potential applications of this and related pyridine derivatives. The theoretical insights gained from such calculations are invaluable for guiding experimental work and accelerating the discovery of new bioactive compounds and functional materials.
References
- 1. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Reaction Mechanisms of 3-Methyl-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the core reaction mechanisms of 3-Methyl-5-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document details the synthesis of the core scaffold and its reactivity in key chemical transformations, including electrophilic and nucleophilic aromatic substitution, oxidation, and metal-catalyzed cross-coupling reactions. Experimental protocols, quantitative data, and detailed mechanistic pathways are presented to serve as a valuable resource for researchers engaged in the synthesis and modification of pyridine-based compounds.
Introduction
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound, featuring both an electron-donating methyl group and a phenyl group, presents a unique electronic and steric profile that influences its reactivity. Understanding the reaction mechanisms of this specific scaffold is crucial for its effective utilization as a building block in the development of novel chemical entities. This guide will systematically explore the primary reaction pathways associated with this compound.
Synthesis of the this compound Scaffold
The synthesis of 3,5-disubstituted pyridines like this compound can be achieved through various established methods. One of the most versatile approaches is the Kröhnke pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a convergent and high-yielding route to highly functionalized pyridines.[1][2][3][4] The general mechanism involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][3][4]
The reaction proceeds through a cascade of reactions initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes with ammonia (from ammonium acetate) and dehydrates to form the final pyridine ring.[4]
References
Solubility and stability studies of 3-Methyl-5-phenylpyridine
An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-5-phenylpyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a significant heterocyclic compound. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document outlines established, adaptable protocols for determining its physicochemical properties. It further presents potential degradation pathways based on the known reactivity of related pyridine derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling the development of robust analytical methods and stable pharmaceutical formulations.
Introduction to this compound
This compound is a substituted pyridine derivative with a molecular formula of C₁₂H₁₁N.[1][2] Its structure, featuring both a pyridine ring and a phenyl group, makes it a compound of interest in medicinal chemistry and materials science. The pyridine moiety provides a basic nitrogen atom, influencing its solubility in acidic media and its potential to coordinate with metal ions. The phenyl and methyl substituents contribute to its lipophilicity. A thorough understanding of its solubility and stability is paramount for its application in drug development, as these properties directly impact bioavailability, formulation, and shelf-life.[3]
Solubility Studies
Proposed Solvents for Solubility Determination
A recommended set of solvents for a comprehensive solubility assessment includes:
-
Water (at various physiological pH values, e.g., 1.2, 4.5, 6.8, 7.4)
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane
-
Acetonitrile
-
Hexane
Experimental Protocols for Solubility Determination
2.2.1. Gravimetric Method
This classical method offers high accuracy for determining equilibrium solubility.[4][5]
Experimental Protocol:
-
Prepare a saturated solution by adding an excess of this compound to the chosen solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution via centrifugation or filtration through a pre-warmed or pre-cooled syringe filter (e.g., 0.45 µm pore size) to avoid temperature-induced precipitation.[6]
-
Accurately transfer a known volume or weight of the clear, saturated supernatant into a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point.[4]
-
Weigh the container with the solid residue.
-
Calculate the solubility in units such as g/L or mg/mL.
2.2.2. UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits sufficient UV absorbance and the solvent is transparent in the analytical wavelength range.[6]
Experimental Protocol:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Create a series of standard solutions with decreasing concentrations through serial dilution of the stock solution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.[6]
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Dilute an accurately measured aliquot of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.[6]
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Data Presentation: Predicted and Comparative Solubility
To provide a preliminary understanding, the table below includes predicted solubility data for the related compound 3-phenylpyridine and qualitative solubility for other related compounds.
| Compound | Solvent | Solubility | Data Type |
| 3-Phenylpyridine | Water | 3.55 g/L | Predicted[7] |
| 3-Methyl-1-phenyl-5-pyrazolone | Water | Insoluble | Experimental |
| 3-Methyl-1-phenyl-5-pyrazolone | Dimethylformamide | Slightly Soluble | Experimental |
| 3-Methyl-1-phenyl-5-pyrazolone | Alcohol | Slightly Soluble | Experimental |
| 3-Methyl-1-phenyl-5-pyrazolone | Benzene | Slightly Soluble | Experimental |
| 3-Methyl-1-phenyl-5-pyrazolone | Chloroform | Slightly Soluble | Experimental |
Stability and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[3][8] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[3] The industry-accepted range for degradation is typically 5-20%.[8]
Experimental Protocols for Forced Degradation
A systematic approach to forced degradation should be employed, analyzing the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.[8][9]
3.1.1. Hydrolytic Degradation
-
Acidic Conditions: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Reflux for a specified period (e.g., 8 hours) or until sufficient degradation is observed.
-
Basic Conditions: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Reflux for a specified period.
-
Neutral Conditions: Dissolve the compound in water and reflux.
3.1.2. Oxidative Degradation
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.
3.1.3. Photolytic Degradation
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3.1.4. Thermal Degradation
-
Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 70°C) for an extended period.[9]
Analytical Method for Stability Studies
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from its degradation products.
Proposed HPLC Method Parameters:
| Parameter | Suggested Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, potential pathways can be inferred from the degradation of other pyridine derivatives.[10][11][12]
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, which would lead to the formation of the corresponding N-oxide.[12]
-
Ring Cleavage: Under more strenuous conditions, cleavage of the pyridine ring may occur. For instance, the degradation of 3-methylpyridine by Gordonia nitida LE31 involves C-2–C-3 ring cleavage.[10]
-
Hydroxylation: Biodegradation of many pyridine derivatives proceeds through hydroxylated intermediates.[11]
Visualizations
Experimental Workflows
Caption: Workflow for experimental solubility determination.
Caption: Workflow for forced degradation studies.
Proposed Signaling/Degradation Pathway
Caption: A potential degradation pathway for this compound.
Conclusion
This technical guide furnishes the necessary protocols and theoretical framework to comprehensively investigate the solubility and stability of this compound. By employing the detailed gravimetric and spectrophotometric methods, researchers can generate precise solubility data across a range of relevant solvents. Furthermore, the outlined forced degradation studies will elucidate the compound's intrinsic stability, identify potential degradants, and inform the development of stability-indicating analytical methods. The provided workflows and potential degradation pathways serve as a robust starting point for any research or development program involving this promising molecule.
References
- 1. PubChemLite - this compound (C12H11N) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
- 7. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biomedres.us [biomedres.us]
- 10. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of 3-Methyl-5-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the synthesis of 3-Methyl-5-phenylpyridine, a valuable scaffold in medicinal chemistry and materials science, via the palladium-catalyzed cross-coupling of 3-bromo-5-methylpyridine with phenylboronic acid. The described methodology is based on established procedures for the coupling of structurally similar pyridine derivatives.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of 3-bromo-5-methylpyridine under similar conditions.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
| 2 | 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 5 | 3-Thienylboronic acid | 2-methyl-5-(thiophen-3-yl)pyridin-3-amine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 72 |
Experimental Protocol
This protocol describes the synthesis of this compound from 3-bromo-5-methylpyridine and phenylboronic acid using a palladium catalyst.
Materials:
-
3-Bromo-5-methylpyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask, add 3-bromo-5-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
To the reaction mixture, add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Application Notes and Protocols for the Synthesis of 3-Methyl-5-phenylpyridine Derivatives
These application notes provide detailed procedures for the synthesis of 3-methyl-5-phenylpyridine derivatives, a core scaffold in medicinal chemistry and materials science. The primary strategy outlined involves a two-step approach: the synthesis of a key intermediate, 3-bromo-5-methylpyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group. This methodology offers versatility and is amenable to the creation of a diverse library of derivatives.
Synthetic Strategies
The synthesis of this compound derivatives can be broadly approached via two distinct strategies:
-
Post-functionalization of a Pre-formed Pyridine Ring: This is the most common and versatile approach. It involves the initial synthesis of a pyridine ring possessing the desired methyl group and a leaving group (e.g., a halogen) at the appropriate positions. This intermediate, such as 3-bromo-5-methylpyridine, is then subjected to a cross-coupling reaction to introduce the phenyl moiety. This strategy allows for the late-stage diversification of the molecule.
-
Convergent Ring Synthesis: This strategy involves the construction of the pyridine ring from precursors that already contain the required methyl and phenyl fragments. Classical methods like the Hantzsch[1][2][3], Kröhnke[4][5], or Chichibabin[6][7] pyridine syntheses can be adapted for this purpose, though it may require more complex starting materials.
This document will focus on the post-functionalization approach, which is generally more practical and higher-yielding for this specific target.
Caption: Overall two-step strategy for synthesizing this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-methylpyridine (Intermediate)
This protocol describes the synthesis of the key intermediate, 3-bromo-5-methylpyridine, from 3-amino-5-methylpyridine via a Sandmeyer-type reaction.[8]
Materials:
-
3-Amino-5-methylpyridine
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 3-amino-5-methylpyridine (1.0 eq.) in 48% hydrobromic acid. Cool the resulting solution to between -10 °C and 0 °C using an ice-salt bath.[8]
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in deionized water. Add this solution dropwise to the cooled reaction mixture while maintaining the internal temperature below 0 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Bromination: The bromination occurs in situ as the diazonium salt is formed. The reaction is typically stirred for 1-2 hours, allowing it to slowly warm to room temperature.
-
Work-up: Carefully neutralize the reaction mixture by the slow, portion-wise addition of a saturated sodium hydroxide solution until the pH is alkaline (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-bromo-5-methylpyridine.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure intermediate.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-methylpyridine with phenylboronic acid.[9][10][11]
Materials:
-
3-Bromo-5-methylpyridine (1.0 eq.)
-
Phenylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[12]
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0-3.0 eq.)[9][13]
-
Solvent system: 1,4-Dioxane and degassed water (typically in a 4:1 ratio)[9][13]
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3-bromo-5-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).[13]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) to the flask via syringe.[13]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[9] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[9]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.[9]
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[9]
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling synthesis of 3-aryl-5-methylpyridine derivatives, demonstrating the versatility of the method.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 90 | 85 | [11] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 90 | 82 | [11] |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 90 | 79 | [11] |
| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 90 | 75 | [11] |
| 5 | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 90 | 71 | [11] |
Data is adapted from the synthesis of N-acetyl-5-aryl-2-methylpyridin-3-amine, which uses a structurally similar starting material and conditions.[11]
Mechanistic Visualization
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Methyl-5-phenylpyridine in Transition Metal Catalysis
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Application of 3-Methyl-5-phenylpyridine as a Ligand in Transition Metal Catalysis.
Introduction:
This compound is a substituted pyridine derivative with potential applications as a ligand in transition metal catalysis. Its structure, featuring a nitrogen atom within the pyridine ring and a phenyl substituent, allows it to coordinate with a variety of transition metals, potentially influencing the catalytic activity and selectivity of the resulting metal complexes. While specific, detailed applications of this compound in transition metal catalysis are not extensively documented in peer-reviewed literature, this document provides a generalized framework for its potential use based on the well-established roles of similar pyridine-based ligands. The protocols and data presented herein are illustrative and should be adapted for specific research objectives.
Potential Catalytic Applications
Based on the reactivity of analogous pyridine-containing ligands, this compound could potentially be employed in a range of transition metal-catalyzed reactions. The electronic and steric properties imparted by the methyl and phenyl groups may offer unique advantages in terms of catalyst stability, solubility, and selectivity.
Table 1: Potential Transition Metal-Catalyzed Reactions Utilizing Pyridine-Type Ligands
| Reaction Type | Transition Metal | Potential Role of this compound Ligand | Expected Outcome |
| Cross-Coupling Reactions | |||
| Suzuki-Miyaura Coupling | Palladium, Nickel | Stabilize the metal center, influence reductive elimination. | Formation of C(sp²)–C(sp²) bonds. |
| Heck Coupling | Palladium | Control regioselectivity and efficiency of vinylation. | Arylation of alkenes. |
| Buchwald-Hartwig Amination | Palladium, Copper | Facilitate C-N bond formation. | Synthesis of aryl amines. |
| C-H Activation/Functionalization | |||
| Directed C-H Arylation | Rhodium, Iridium, Palladium | Act as a directing group and ancillary ligand. | Regioselective functionalization of C-H bonds. |
| Oxidation Catalysis | |||
| Aerobic Oxidation of Alcohols | Copper, Ruthenium | Modulate the redox potential of the metal center. | Synthesis of aldehydes and ketones. |
| Reduction Catalysis | |||
| Transfer Hydrogenation | Ruthenium, Iridium | Influence the efficiency of hydride transfer. | Reduction of ketones and imines. |
Experimental Protocols (General Procedures)
The following are generalized protocols that can serve as a starting point for exploring the catalytic activity of this compound-metal complexes. Optimization of reaction parameters (catalyst loading, temperature, solvent, base, and reaction time) is crucial for achieving desired outcomes.
In-Situ Catalyst Preparation and Application in a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using an in-situ generated palladium catalyst with this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), aryl halide (1.0 mmol, 1.0 equiv.), and arylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Illustrative Data for a Generic Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | This compound | Data not available |
| 2 | 1-Iodonaphthalene | 4-Tolylboronic acid | This compound | Data not available |
| 3 | 3-Bromopyridine | 2-Thienylboronic acid | This compound | Data not available |
| Note: The yield is hypothetical and would need to be determined experimentally. |
Synthesis of a [Rh(Cp)(this compound)Cl₂] Complex for C-H Activation Studies*
This protocol outlines a general synthesis for a rhodium complex that could be investigated for its ability to catalyze C-H activation reactions.
Materials:
-
[Rh(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Hexanes (anhydrous)
Procedure:
-
In a glovebox, dissolve [Rh(Cp*)Cl₂]₂ (0.1 mmol) in anhydrous DCM (5 mL) in a Schlenk flask.
-
To this solution, add a solution of this compound (0.22 mmol) in anhydrous DCM (2 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under vacuum to obtain a solid residue.
-
Wash the solid with anhydrous hexanes (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield the desired complex.
-
Characterize the complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray crystallography).
Visualizations
Logical Workflow for Ligand Application in Catalysis
The following diagram illustrates the general workflow for synthesizing a transition metal complex with this compound and its subsequent application in a catalytic reaction.
Caption: Workflow for synthesis and catalytic application of a metal complex.
Generalized Catalytic Cycle for a Cross-Coupling Reaction
This diagram depicts a simplified, general catalytic cycle for a palladium-catalyzed cross-coupling reaction where a ligand like this compound would play a crucial role.
Caption: A simplified catalytic cycle for a cross-coupling reaction.
Concluding Remarks
While this compound presents an intriguing scaffold for ligand design in transition metal catalysis, its specific applications remain an area ripe for exploration. The protocols and conceptual frameworks provided in these notes are intended to serve as a guide for researchers to unlock the potential of this and similar ligands in developing novel and efficient catalytic systems. Further investigation is necessary to establish its efficacy in the reactions outlined and to discover new catalytic transformations.
Application of 3-Methyl-5-phenylpyridine Derivatives in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a ubiquitous and versatile building block in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of Active Pharmaceutical Ingredients (APIs) utilizing derivatives of the 3-methyl-5-phenylpyridine structural motif. While direct large-scale synthesis of a commercial API from this compound is not extensively documented in publicly available literature, the closely related compound, 5-methylnicotinic acid, serves as a crucial precursor in the synthesis of the antihistamine drug, Rupatadine. This document will focus on the synthetic pathway to Rupatadine, providing a practical and detailed example of how a substituted methyl-pyridine core is utilized in API manufacturing. The protocols and data presented are compiled from various sources to aid researchers in drug discovery and process development.
Introduction to Pyridine Derivatives in API Synthesis
Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to the structure of many APIs due to their ability to engage in various biological interactions. The substitution pattern on the pyridine ring significantly influences the pharmacological activity, physicochemical properties, and metabolic stability of the resulting drug molecule. The methyl and phenyl substituents, as seen in this compound, offer opportunities for further functionalization or can themselves contribute to the desired therapeutic effect.
A key transformation for methylpyridines in API synthesis is the oxidation of the methyl group to a carboxylic acid. This transformation is exemplified in the industrial synthesis of 5-methylnicotinic acid from 3,5-lutidine (3,5-dimethylpyridine), a compound structurally analogous to this compound. This nicotinic acid derivative is a pivotal intermediate for the synthesis of Rupatadine.
API Case Study: Synthesis of Rupatadine
Rupatadine is a second-generation, non-sedating antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors. It is used for the treatment of allergic rhinitis and urticaria. The synthesis of Rupatadine provides an excellent case study on the application of a 5-methylnicotinic acid backbone.
The overall synthetic strategy involves the preparation of a key electrophilic intermediate, 3-chloromethyl-5-methylpyridine, from 5-methylnicotinic acid. This intermediate is then used to alkylate the secondary amine of Desloratadine, a potent H1 antagonist in its own right, to furnish the final Rupatadine molecule.
Synthesis of the Key Precursor: 5-Methylnicotinic Acid
The industrial synthesis of 5-methylnicotinic acid typically starts from 3,5-lutidine, which undergoes selective oxidation of one of its methyl groups. While various oxidizing agents can be employed, potassium permanganate is a common choice.
-
Materials: 3,5-Lutidine, Potassium Permanganate (KMnO₄), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
In a reaction vessel, suspend 3,5-lutidine in water.
-
Slowly add a solution of potassium permanganate to the stirred suspension. The reaction is exothermic and the temperature should be controlled.
-
After the addition is complete, continue stirring at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the reaction mixture is filtered to remove the manganese dioxide byproduct.
-
The filtrate is then acidified with hydrochloric acid to precipitate the 5-methylnicotinic acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
| Parameter | Value | Reference |
| Starting Material | 3,5-Lutidine | [1] |
| Oxidizing Agent | Potassium Permanganate | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | Controlled, typically ambient to slightly elevated | [1] |
| Yield | ~51% | [2] |
Synthesis of Rupatadine from 5-Methylnicotinic Acid
The synthesis of Rupatadine from 5-methylnicotinic acid is a multi-step process that involves the formation of key intermediates. The overall workflow is depicted below.
Caption: Synthetic workflow for Rupatadine from 5-methylnicotinic acid.
-
Protocol:
-
Suspend 5-methylnicotinic acid in methanol.
-
Slowly add thionyl chloride (SOCl₂) to the suspension at a controlled temperature.
-
Reflux the reaction mixture for several hours until the reaction is complete.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The crude methyl 5-methylnicotinate can be purified by crystallization or used directly in the next step.
-
| Parameter | Value | Reference |
| Starting Material | 5-Methylnicotinic Acid | [3] |
| Reagent | Thionyl Chloride, Methanol | [3] |
| Reaction Temperature | Reflux | [3] |
-
Protocol:
-
Dissolve methyl 5-methylnicotinate in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution while controlling the temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the reduction is complete.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain 5-methyl-3-pyridylmethanol.
-
| Parameter | Value | Reference |
| Starting Material | Methyl 5-methylnicotinate | [3] |
| Reagent | Sodium Borohydride | [4] |
| Solvent | Methanol/Ethanol | [4] |
-
Protocol:
-
Dissolve 5-methyl-3-pyridylmethanol in an inert solvent like toluene.
-
Slowly add thionyl chloride to the solution at a controlled temperature.
-
Heat the reaction mixture to reflux for a few hours.
-
After completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of 3-chloromethyl-5-methylpyridine. This intermediate is often used in situ for the next step.[5]
-
| Parameter | Value | Reference |
| Starting Material | 5-Methyl-3-pyridylmethanol | [5] |
| Reagent | Thionyl Chloride | [5] |
| Solvent | Toluene | [5] |
-
Protocol:
-
In a reaction vessel, combine Desloratadine, 3-chloromethyl-5-methylpyridine hydrochloride, a base (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent system (e.g., toluene and water).[5][6]
-
Heat the mixture with vigorous stirring for several hours until the reaction is complete.
-
Cool the reaction mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain crude Rupatadine.
-
The crude product can be purified by crystallization from a suitable solvent.
-
| Parameter | Value | Reference |
| Starting Materials | Desloratadine, 3-Chloromethyl-5-methylpyridine | [5][6] |
| Base | Potassium Carbonate | [3] |
| Catalyst | Tetrabutylammonium Bromide (optional) | [6] |
| Solvent | Toluene/Water | [6] |
| Overall Yield (from 5-methylnicotinic acid) | ~85% | [3] |
Potential Application in the Synthesis of Etoricoxib
Etoricoxib is a selective COX-2 inhibitor used to treat arthritis and pain. Its structure features a bipyridine core, specifically a 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine skeleton. While direct synthesis from this compound is not a standard reported route, the structural similarity of the 6'-methyl-[2,3']bipyridine fragment to a functionalized this compound suggests a conceptual synthetic relationship.
The synthesis of Etoricoxib typically involves the coupling of two pre-functionalized pyridine rings. A hypothetical retrosynthetic analysis could envision the formation of the bipyridine core through a cross-coupling reaction, where one of the pyridine rings is derived from a 3-methyl-5-halopyridine (a derivative of 3-methyl-5-aminopyridine, which is related to the topic compound).
Caption: Conceptual retrosynthesis of Etoricoxib's bipyridine core.
This conceptual pathway highlights the potential of this compound derivatives as building blocks in the synthesis of complex APIs like Etoricoxib, although established industrial syntheses may follow different routes for efficiency and cost-effectiveness.
Conclusion
While a direct and widely practiced application of this compound in the synthesis of a specific API is not readily found in the public domain, its structural motif is highly relevant to pharmaceutical synthesis. The detailed protocols for the synthesis of Rupatadine, starting from the analogous 5-methylnicotinic acid, demonstrate the synthetic utility of this class of compounds. The key chemical transformations, including selective oxidation of the methyl group and subsequent functionalization to form key intermediates for coupling reactions, are fundamental strategies in modern drug development. The information and protocols provided herein serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and API process development.
References
- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 2. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 3. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. An improved process for the preparation of Rupatadine Fumarate - Patent 2824103 [data.epo.org]
- 6. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Analysis of 3-Methyl-5-phenylpyridine
Abstract
This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methyl-5-phenylpyridine. The method is suitable for purity determination and quality control of this compound in research and pharmaceutical development settings. The developed isocratic method provides excellent peak symmetry and resolution within a short run time, making it efficient for high-throughput analysis. All experimental protocols and validation data are presented herein.
Introduction
This compound is a heterocyclic aromatic compound with a substituted pyridine ring. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a reliable and accurate analytical method for its quantification and purity assessment is crucial. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such organic molecules.[1] This application note describes the development and validation of a simple, isocratic RP-HPLC method with UV detection for the determination of this compound. The method is demonstrated to be linear, precise, accurate, and robust.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing a suitable chromatographic method. The predicted XlogP of 2.8 suggests that the compound has sufficient hydrophobicity for good retention on a reversed-phase column.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N | [2][3] |
| Molecular Weight | 169.22 g/mol | [2][4] |
| Predicted XlogP | 2.8 | [2] |
| Appearance | Colorless liquid | [5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (Purity > 99%), sourced from a commercial supplier.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Formic acid: (Purity > 99%).
-
Methanol: HPLC grade.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector was used.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, including system suitability, linearity, precision, accuracy, and robustness.
Results and Discussion
Chromatogram
The developed HPLC method provides a well-resolved peak for this compound with excellent peak symmetry. A typical chromatogram is shown in Figure 1.
(A hypothetical chromatogram image would be placed here in a real application note)
Figure 1. Representative chromatogram of this compound.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results, summarized in Table 2, demonstrate that the system is suitable for the intended analysis.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was assessed by analyzing a series of standard solutions at different concentrations. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL. The results are presented in Table 3.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by performing replicate injections of a standard solution at a single concentration (method precision) and by analyzing samples on different days (intermediate precision). The low relative standard deviation (%RSD) values indicate good precision (Table 4).
| Parameter | %RSD |
| Method Precision (n=6) | 0.9% |
| Intermediate Precision (n=6) | 1.2% |
Accuracy
Accuracy was evaluated by a recovery study, where a known amount of this compound was spiked into a placebo matrix. The high recovery rates confirm the accuracy of the method (Table 5).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters, such as the flow rate, column temperature, and mobile phase composition. The method was found to be robust, with no significant impact on the results from these small variations.
Logical Workflow for HPLC Method Development
The following diagram illustrates the logical workflow followed for the development of this HPLC method.
Caption: Logical workflow for HPLC method development.
Potential Degradation Pathway of this compound
Understanding potential degradation pathways is important for stability-indicating method development. The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative conditions.
Caption: Potential oxidative degradation pathway.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the determination of this compound has been successfully developed and validated. The method is linear, precise, accurate, and robust, making it suitable for routine quality control analysis of this compound in various applications. The short run time allows for high-throughput analysis, increasing laboratory efficiency.
References
Application Notes and Protocol for the N-oxidation of 3-Methyl-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-oxidation of 3-methyl-5-phenylpyridine to its corresponding N-oxide. The synthesis of pyridine N-oxides is a crucial transformation in medicinal chemistry, as the N-oxide functionality can alter the pharmacological properties of the parent molecule and serve as a precursor for further functionalization.[1][2][3] This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the oxidation of pyridines.[2][4][5] The procedure is straightforward and can be adapted for various substituted pyridines.[6][7]
Introduction
Pyridine N-oxides are heterocyclic compounds that have gained significant attention in medicinal chemistry and drug development.[1][2] The introduction of an N-oxide moiety can modulate the basicity, polarity, and metabolic stability of a pyridine-containing drug molecule. Furthermore, pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines, as the N-oxide group can direct electrophilic substitution to the C2 and C4 positions and can be subsequently removed.[1]
The N-oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[6][7] m-CPBA is often preferred in a laboratory setting due to its commercial availability and relatively high reactivity and selectivity.[2][5] This protocol details the N-oxidation of this compound, a reaction that is anticipated to proceed efficiently based on established procedures for similar pyridine derivatives.[4][8]
Reaction Scheme
Caption: N-oxidation of this compound using m-CPBA.
Experimental Protocol
This protocol is adapted from general procedures for the N-oxidation of substituted pyridines.[4]
Materials:
-
This compound (MW: 169.23 g/mol )[9]
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of m-CPBA: To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose the excess peroxide.
-
Work-up:
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound-N-oxide. Pyridine N-oxides are often polar and may require a more polar eluent system.
Data Presentation
The following table summarizes the expected quantitative data for the N-oxidation of this compound based on typical yields for similar reactions.[4]
| Parameter | Expected Value | Notes |
| Reactant | ||
| This compound | 1.0 g | (5.91 mmol) |
| m-CPBA (77%) | 1.47 g | (6.50 mmol, 1.1 eq) |
| Product | ||
| Yield | 85 - 95% | The yield is highly dependent on the reaction conditions and purity of the starting materials. |
| Purity | >95% | Purity can be assessed by NMR, LC-MS, and elemental analysis. |
| Appearance | White solid | Pyridine N-oxides are often colorless or pale yellow solids and can be hygroscopic.[1][10] |
| Analytical Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | Consistent | Expect downfield shifts of the pyridine ring protons compared to the starting material. The methyl and phenyl protons should also be observable. The introduction of the oxygen atom leads to a downfield shift of neighboring protons in the ¹H NMR spectra.[2][3] |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent | Expect shifts in the carbon signals of the pyridine ring. The introduction of the oxygen atom leads to a downfield shift of neighboring carbon atoms in the ¹³C NMR spectra.[2][3] |
| MS (ESI+) | m/z 186.09 | Calculated for [M+H]⁺ (C₁₂H₁₂NO⁺) |
Workflow and Logic Diagrams
Experimental Workflow
Caption: Experimental workflow for the N-oxidation of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process.
Safety Precautions
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid friction, shock, and heat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
-
The reaction quench and work-up steps can be exothermic and may cause gas evolution. Perform these steps slowly and with adequate cooling.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Methyl-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-phenylpyridine is a key heterocyclic scaffold found in a variety of biologically active molecules and functional materials. Its strategic functionalization is crucial for the development of novel pharmaceuticals and the fine-tuning of material properties. The pyridine ring, being electron-deficient, presents unique challenges and opportunities for selective modification. These application notes provide a detailed overview of various strategies and experimental protocols for the functionalization of the pyridine ring in this compound at the C2, C4, and C6 positions.
The reactivity of the pyridine ring in this compound is influenced by the electronic effects of the methyl and phenyl substituents. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making direct functionalization challenging. However, various strategies, including activation of the pyridine ring and modern cross-coupling methodologies, have been developed to overcome these hurdles. This document outlines key functionalization reactions such as halogenation, nitration, amination, and palladium-catalyzed cross-coupling reactions, providing detailed protocols and workflows to guide researchers in their synthetic endeavors.
I. Halogenation of the Pyridine Ring
Halogenated this compound derivatives are versatile intermediates for further functionalization through cross-coupling reactions. Regioselective halogenation can be achieved through different strategies, primarily targeting the positions ortho and para to the nitrogen atom.
A. Chlorination at the C2 and C6 Positions via N-Oxide Activation
Activation of the pyridine ring through N-oxidation facilitates electrophilic substitution at the C2 and C6 positions.
Experimental Protocol: Synthesis of 2-Chloro-3-methyl-5-phenylpyridine
Step 1: N-Oxidation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound-N-oxide.
Step 2: Chlorination of this compound-N-oxide
-
Reaction Setup: To the crude this compound-N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-3 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-Chloro-3-methyl-5-phenylpyridine.
Quantitative Data Summary (Halogenation via N-Oxide)
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound-N-oxide | m-CPBA | DCM | 0 to rt | 2-4 | >90 |
| 2-Chloro-3-methyl-5-phenylpyridine | POCl₃ | Neat | 110 | 2-3 | 70-85 |
| 2-Bromo-3-methyl-5-phenylpyridine | POBr₃ | Neat | 120 | 2-3 | 65-80 |
Note: Yields are approximate and can vary based on reaction scale and purification.
B. Bromination at the C4-Position via Zincke Imine Intermediate
A "one-pot" protocol involving the formation of a Zincke imine intermediate allows for the regioselective halogenation at the C3 and C5 positions of the pyridine ring. For a 3,5-disubstituted pyridine like this compound, this strategy can be adapted for potential functionalization at other positions by considering the altered reactivity of the intermediate. A more direct approach for 3-substituted pyridines allows for functionalization at the 5-position.
Logical Workflow for C4-Halogenation
Caption: Workflow for C4-halogenation via a Zincke imine intermediate.
II. Nitration of the Pyridine Ring
Direct nitration of the electron-deficient pyridine ring is challenging and often requires harsh conditions. A more controlled approach involves the activation of the pyridine ring.
A. Nitration at the C4-Position via N-Oxide
Similar to halogenation, N-oxidation directs electrophilic nitration to the C4-position.
Experimental Protocol: Synthesis of 3-Methyl-4-nitro-5-phenylpyridine-N-oxide
-
Reaction Setup: In a round-bottom flask, dissolve this compound-N-oxide (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitration: Add a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition, slowly warm the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The precipitated product is filtered, washed with water, and dried to yield 3-Methyl-4-nitro-5-phenylpyridine-N-oxide. The nitro group can subsequently be reduced to an amino group, and the N-oxide can be deoxygenated.
Quantitative Data Summary (Nitration)
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Methyl-4-nitro-5-phenylpyridine-N-oxide | HNO₃/H₂SO₄ | H₂SO₄ | 0 to 70 | 4-6 | 60-75 |
III. C-H Activation and Functionalization
Direct C-H activation offers an atom-economical approach to functionalize the pyridine ring, often catalyzed by transition metals. The regioselectivity is typically directed by the nitrogen atom to the C2 and C6 positions.
A. Palladium-Catalyzed C2-Arylation
Experimental Protocol: Synthesis of 2-Aryl-3-methyl-5-phenylpyridine
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), an aryl halide (e.g., aryl bromide, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent such as toluene or dioxane.
-
Reaction Conditions: Degas the mixture and heat it to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.
Signaling Pathway of Pd-Catalyzed C-H Arylation
Caption: Catalytic cycle for Pd-catalyzed C-H arylation.
IV. Functionalization via Organometallic Intermediates
Directed ortho-metalation (DoM) using organolithium reagents is a powerful tool for the regioselective functionalization of pyridines. For 3,5-disubstituted pyridines, lithiation typically occurs at the C4 position.
A. Lithiation and Subsequent Electrophilic Quench
Experimental Protocol: Synthesis of 4-Substituted-3-methyl-5-phenylpyridine
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C and add a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Add an electrophile (1.2 eq) (e.g., an aldehyde, ketone, or alkyl halide) at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary (Lithiation/Quench)
| Electrophile | Product | Yield (%) |
| Benzaldehyde | (3-Methyl-5-phenylpyridin-4-yl)(phenyl)methanol | 75-85 |
| Iodine | 4-Iodo-3-methyl-5-phenylpyridine | 60-70 |
| Dimethylformamide (DMF) | This compound-4-carbaldehyde | 65-75 |
V. Suzuki-Miyaura Cross-Coupling Reactions
Halogenated derivatives of this compound are excellent precursors for Suzuki-Miyaura cross-coupling reactions to introduce aryl or vinyl substituents.
Experimental Protocol: Synthesis of 2-Aryl-3-methyl-5-phenylpyridine from 2-Chloro-3-methyl-5-phenylpyridine
-
Reaction Setup: In a microwave vial, combine 2-Chloro-3-methyl-5-phenylpyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃ solution, 2.0 eq).
-
Solvent: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols for 3-Methyl-5-phenylpyridine Derivatives in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-methyl-5-phenylpyridine and its derivatives as a promising scaffold in the discovery of novel anticancer agents. The information presented herein, including quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant biological pathways, is intended to guide researchers in the design, synthesis, and evaluation of this class of compounds for therapeutic applications in oncology. While direct studies on the this compound core are emerging, this document draws upon data from closely related 3-phenylpyridine and pyrazolo[3,4-b]pyridine derivatives to highlight the potential of this structural motif.
Introduction: The Promise of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives have demonstrated a wide array of biological activities, including significant potential in cancer therapy.[1] The 3-phenylpyridine substructure, in particular, has been identified as a key pharmacophore in the development of agents targeting various hallmarks of cancer, such as uncontrolled cell proliferation and survival.[2] These compounds have been investigated as inhibitors of critical cellular machinery, including protein kinases and the microtubule network.[2][3]
Data Presentation: Quantitative Bioactivity of Phenylpyridine Derivatives
The anticancer potential of phenylpyridine derivatives has been demonstrated through their inhibitory activity against various cancer cell lines and specific molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds, providing a basis for structure-activity relationship (SAR) studies and further optimization.
Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon) | 1.98 | Doxorubicin | 2.11 |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 (Breast) | 4.66 | Doxorubicin | 4.57 |
| Thioxopyrazolo[3,4-b]pyridine 5a | HepG-2 (Liver) | 3.42 | Erlotinib | 8.19 |
| Thioxopyrazolo[3,4-b]pyridine 5b | HepG-2 (Liver) | 3.56 | Erlotinib | 8.19 |
Data sourced from comparative studies on pyrazolo[3,4-b]pyridine derivatives.[4][5]
Table 2: Kinase Inhibitory Activity of Phenylpyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazolo[3,4-b]pyridine derivative | CDK2 | See original data[4] | Ribociclib | See original data[4] |
| Thioxopyrazolo[3,4-b]pyridine 5a | c-Met | 4.27 | Cabozantinib | 5.38 |
| Thioxopyrazolo[3,4-b]pyridine 5b | c-Met | 7.95 | Cabozantinib | 5.38 |
Data highlights the potential of these scaffolds as potent kinase inhibitors.[4][5]
Key Signaling Pathways and Mechanisms of Action
3-Phenylpyridine derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cell cycle regulation and signal transduction.
Kinase Inhibition
Many phenylpyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] Overexpression or mutation of kinases like Cyclin-Dependent Kinase 2 (CDK2) and c-Met is a common feature in many cancers.[4][5] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby arresting the cell cycle and inducing apoptosis.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methyl-5-phenylpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Methyl-5-phenylpyridine. The content is structured to address specific experimental challenges with practical solutions, detailed protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Negishi coupling.[1][2]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-bromo-5-methylpyridine with phenylboronic acid in the presence of a palladium catalyst and a base. It is often the preferred method due to the stability and low toxicity of the boronic acid reagents.[2][3]
-
Negishi Coupling: This method utilizes a phenylzinc reagent (e.g., phenylzinc chloride) to couple with 3-bromo-5-methylpyridine, catalyzed by a palladium or nickel complex. This is a valuable alternative, especially for substrates that may be sensitive to the basic conditions of the Suzuki-Miyaura coupling.[1][4]
Q2: Which starting materials are required for these syntheses?
A2: For the synthesis of this compound via cross-coupling, you will typically need:
-
An electrophile: 3-bromo-5-methylpyridine is a common and reactive starting material.[5] 3-chloro-5-methylpyridine can also be used but is generally less reactive.
-
A nucleophilic coupling partner:
Q3: What are the critical parameters to control for a successful synthesis?
A3: Several parameters are crucial for optimizing the yield and purity of this compound:[7]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is critical and often substrate-dependent.
-
Base Selection (for Suzuki-Miyaura): An appropriate base is required for the transmetalation step.
-
Solvent System: Aprotic polar solvents or mixtures are typically employed.
-
Reaction Temperature: The reaction is usually heated to ensure completion.
-
Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Ensure the catalyst was stored under inert conditions. Consider trying a different catalyst/ligand system (see Table 1). A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[8] |
| Inefficient Base (Suzuki Coupling) | Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and finely powdered for optimal reactivity.[7] |
| Poor Quality of Starting Materials | Ensure all reagents, especially the boronic acid and the halopyridine, are pure. Recrystallize or purify starting materials if necessary. Use dry, degassed solvents.[8] |
| Suboptimal Reaction Conditions | Increase the reaction temperature in increments. Increase the reaction time and monitor progress by TLC or LC-MS. Ensure adequate stirring to overcome mass transfer limitations.[8] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[8] |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| Homocoupling (e.g., Biphenyl) | This side reaction, the coupling of two phenylboronic acid molecules, is often promoted by the presence of oxygen.[8] | Rigorously degas the reaction mixture and solvents. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.[8] Consider decreasing the catalyst loading. |
| Protodeboronation (Phenylboronic acid replaced by -H) | This is the hydrolysis of the boronic acid and is promoted by aqueous conditions and certain bases. | Use a more stable boronic ester (e.g., pinacol ester). Conduct the reaction under anhydrous conditions. A milder base might reduce the rate of protodeboronation. |
| Dehalogenation (3-bromo-5-methylpyridine replaced by 3-methylpyridine) | The starting material can undergo dehalogenation, where the halide is replaced by a hydrogen atom, sometimes caused by hydride sources in the reaction. | Ensure solvents (e.g., some alcohols) are not a source of hydrides. Optimize the reaction time to be as short as possible while still allowing for complete conversion. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize representative quantitative data for Suzuki-Miyaura and Negishi couplings for the synthesis of this compound and its analogues. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling Conditions for Phenyl-Pyridine Synthesis
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75[2] |
| Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 2-4 | High (not specified)[7] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DME | 80 | 18 | ~90 (for similar substrates) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | >95 (for similar substrates) |
Table 2: Negishi Coupling Conditions for Phenyl-Pyridine Synthesis
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2-5) | - | THF | RT to 50 | 4-12 | High (not specified)[1] |
| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | THF | Reflux | 18-24 | ~85 (for analogous bipyridines)[4] |
| Pd(OAc)₂ (1-3) | S-Phos (2-6) | THF | RT to 50 | 2-6 | High (not specified)[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of 3-phenylpyridine.[7]
Materials:
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3-bromo-5-methylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
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Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Negishi Coupling
This protocol is adapted from a general procedure for the synthesis of 3-phenylpyridine.[1]
Materials:
-
3-bromo-5-methylpyridine
-
Phenylzinc chloride solution (or prepared in situ from bromobenzene and activated zinc)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-5-methylpyridine and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Reagent Addition: Slowly add the phenylzinc chloride solution (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50°C, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography as described in the Suzuki-Miyaura protocol.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Improving yield and purity in 3-Methyl-5-phenylpyridine preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Methyl-5-phenylpyridine. The content addresses common experimental challenges to help improve reaction yield and product purity. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a modern and versatile method for this transformation.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in a very low or no yield. What are the likely causes?
Answer: Low or no yield in the Suzuki-Miyaura coupling of pyridine derivatives is a common challenge. The primary reasons include:
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Catalyst Deactivation/Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation or inhibition and halting the catalytic cycle.[1][2][3]
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Poor Substrate Reactivity: The starting material, such as 3-bromo-5-methylpyridine, may have lower reactivity compared to other aryl halides.[4]
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Protodeboronation: The phenylboronic acid can be hydrolyzed back to benzene, especially in the presence of water at elevated temperatures. This is a significant side reaction that consumes the coupling partner.[2][3]
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Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the Pd(0) catalyst and can promote undesirable side reactions like homocoupling.[2][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and may not be optimized for this specific substrate combination.[1][5]
Question 2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, leading to complex mixtures and purification difficulties. The most prevalent are:
-
Homocoupling: The phenylboronic acid can couple with itself to form biphenyl. This is often promoted by the presence of oxygen.[3][4] To minimize this, ensure all solvents are thoroughly degassed and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a direct Pd(0) source, like Pd(PPh₃)₄, can also reduce homocoupling.[3]
-
Dehalogenation: The 3-bromo-5-methylpyridine starting material can be converted to 3-methylpyridine. This can be caused by trace palladium hydride species in the reaction.[2][3] Optimizing the base and solvent system can help mitigate this issue.[3]
-
Protodeboronation: As mentioned above, the loss of the boronic acid functional group is a major issue.[2] To reduce this, you can use more stable boronic esters (e.g., pinacol esters), run the reaction under anhydrous conditions, or use a milder base if the reaction permits.[2][4]
Question 3: My product purification by silica gel chromatography is difficult, showing peak tailing and poor separation. What can I do?
Answer: Purifying basic compounds like pyridines on standard silica gel can be challenging.
-
Peak Tailing: The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the silica surface, causing peak tailing.[6] To counter this, add a small amount of a competing base, like triethylamine (TEA) (~0.5-1%), to your eluent system. This will occupy the active sites on the silica, allowing your product to elute with a much-improved peak shape.[6]
-
pH Adjustment: For reverse-phase HPLC, adjusting the mobile phase pH can significantly improve peak shape. Lowering the pH to ~2.5-3.0 protonates the residual silanols, minimizing their interaction with the pyridine.[6]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) or end-capped silica columns are less acidic and can provide better results for basic compounds.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing this compound? A1: The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming the C-C bond between the pyridine and phenyl rings.[7][8] This reaction typically involves coupling an organoboron compound (like phenylboronic acid) with a halide (like 3-bromo-5-methylpyridine) in the presence of a palladium catalyst and a base.[8]
Q2: Which palladium catalyst and ligand system is best for coupling with a pyridine substrate? A2: The choice is critical due to potential catalyst inhibition by the pyridine nitrogen.[2] For challenging couplings involving less reactive halides or heteroaryl compounds, specialized bulky, electron-rich phosphine ligands are often required.[4] Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are known to be effective for these types of transformations as they stabilize the catalyst and promote the difficult oxidative addition step.[4][9]
Q3: How do I choose the right base and solvent? A3: The base activates the boronic acid for the crucial transmetalation step.[4] Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4] K₃PO₄ is often effective in challenging couplings.[4] The solvent must be able to dissolve all components and is often a mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water.[7][10]
Q4: Are there alternative synthesis routes to the Suzuki-Miyaura coupling? A4: Yes, classical methods for pyridine synthesis can be adapted. The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds and ammonium acetate to form substituted pyridines.[11][12] Another method is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically at high temperatures over a catalyst.[13][14] However, for this specific substitution pattern, these methods may be less regioselective and require more optimization than a modern cross-coupling approach.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving pyridine derivatives. Note that data for the exact synthesis of this compound can be limited in public literature; therefore, data for structurally similar couplings are provided as a reference.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [15] (This substrate is a structural isomer and provides a strong indication of expected yields under similar conditions)
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 81 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 71 |
Table 2: General Comparison of Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Application Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 | A classical, cost-effective system, but may be less effective for challenging substrates.[7] |
| Pd(PPh₃)₄ | None | 3-5 | A direct Pd(0) source, good for minimizing homocoupling. Can be sensitive to air.[15] |
| PdCl₂(dppf) | None | 3-5 | A robust and widely used catalyst for a range of Suzuki couplings.[3] |
| Pd₂(dba)₃ | SPhos / XPhos | 1-3 | Highly active system for heteroaryl couplings and less reactive chlorides/bromides.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 3-bromo-5-methylpyridine and phenylboronic acid.
Materials:
-
3-Bromo-5-methylpyridine
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (e.g., 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Triethylamine (for chromatography)
Equipment:
-
Round-bottom flask or reaction vial
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-bromo-5-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (0.02 eq.) and SPhos ligand (0.04 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The solvent should be sufficiently degassed by sparging with an inert gas for 20-30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (3-bromo-5-methylpyridine) is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) containing ~0.5% triethylamine to prevent peak tailing.
-
Characterization: Characterize the pure product by NMR, MS, etc. to confirm its identity and purity.
Visualizations
Caption: A general experimental workflow for the Suzuki-Miyaura synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. thieme.de [thieme.de]
- 15. mdpi.com [mdpi.com]
Troubleshooting common side reactions in phenylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of phenylpyridines. The information is presented in a question-and-answer format to directly address common side reactions and experimental issues.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful and widely used method for synthesizing phenylpyridines. However, several side reactions can lead to reduced yields and complex product mixtures.[1][2]
Frequently Asked Questions & Troubleshooting Guide
Q1: I am observing a very low yield or no product in my Suzuki coupling reaction, especially with a chloropyridine. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge, particularly with less reactive starting materials like chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond.[3] This makes the initial oxidative addition step in the catalytic cycle more difficult. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for activating the C-Cl or C-Br bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient for less reactive halides.[3]
-
Recommendation: Switch to a more active catalytic system. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[3][4] Consider increasing the catalyst loading if inactivity is suspected.
-
-
Ineffective Base: The base is crucial for activating the boronic acid during the transmetalation step.[3][4]
-
Recommendation: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF are often effective. The solubility of the base can also play a role.[5]
-
-
Inadequate Reaction Temperature: The C-X bond activation is often the rate-limiting step and requires sufficient thermal energy.
-
Recommendation: Increase the reaction temperature, typically to between 80-120 °C. For particularly stubborn couplings, microwave irradiation can be beneficial.[3]
-
-
Oxygen Sensitivity and Improper Degassing: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and deactivation, leading to side reactions like homocoupling.[3][6][7]
Q2: My reaction mixture contains a significant amount of a biphenyl or bipyridine byproduct. What causes this homocoupling and how can I prevent it?
A2: Homocoupling, the reaction of two molecules of the same coupling partner (e.g., two boronic acids to form a biphenyl, Ar-Ar, or two aryl halides to form a bipyridine, Py-Py), is a frequent side reaction.[3][9]
Causes and Prevention Strategies:
-
Oxygen-Mediated Boronic Acid Homocoupling: This is often the most significant homocoupling pathway, promoted by the presence of oxygen which can oxidize the Pd(0) catalyst to Pd(II).[6][7]
-
Catalyst-Promoted Homocoupling: High catalyst loading or the use of very bulky ligands can sometimes favor homocoupling pathways.[8]
-
Prevention: Optimize the catalyst and ligand loading. While bulky ligands are often necessary, an excessive amount can sometimes be detrimental.
-
-
Base-Induced Homocoupling: Certain base and solvent combinations can promote the decomposition of boronic acids, leading to homocoupling.
-
Prevention: Screen alternative bases. For instance, if using a strong aqueous base, switching to a milder, non-aqueous base like KF might be beneficial.[5]
-
Q3: My boronic acid starting material is being converted back to the parent arene (protodeboronation). How can I minimize this side reaction?
A3: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[3]
Causes and Prevention Strategies:
-
Presence of Protic Impurities: Water, acidic impurities in reagents, or protic solvents can be sources of protons.
-
Prevention: Use anhydrous solvents and reagents. Ensure the base used is not excessively hydrated.[3]
-
-
Reaction Conditions: High temperatures and prolonged reaction times can exacerbate protodeboronation.
-
Prevention: Monitor the reaction closely and stop it once the starting material is consumed. If possible, run the reaction at a lower temperature.
-
-
Boronic Acid Instability: Some boronic acids are inherently less stable.
Section 2: Troubleshooting Palladium-Catalyzed C-H Arylation
Direct C-H arylation is an increasingly popular, atom-economical method for synthesizing phenylpyridines. The pyridine nitrogen atom acts as a directing group, guiding the functionalization to the ortho-position of the phenyl ring.[10][11]
Frequently Asked Questions & Troubleshooting Guide
Q4: My C-H arylation reaction is producing a mixture of mono- and di-arylated products. How can I improve the selectivity for the desired mono-arylated phenylpyridine?
A4: Over-arylation is a common issue where the initially formed 2-phenylpyridine undergoes a second C-H arylation to yield 2,6-diphenylpyridine.[12] Controlling the reaction stoichiometry and conditions is key to achieving selectivity.
Troubleshooting Steps:
-
Stoichiometry of the Arylating Agent: Using a large excess of the arylating agent (e.g., aryl halide or diaryliodonium salt) will drive the reaction towards the di-arylated product.
-
Recommendation: Carefully control the stoichiometry. Begin with a 1:1 or 1.1:1 ratio of the pyridine substrate to the arylating agent.[13]
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can provide the necessary energy for the second, often slower, C-H activation step.
-
Recommendation: Monitor the reaction progress carefully using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-arylated product. Consider lowering the reaction temperature.
-
-
Steric Hindrance: Introducing steric bulk on either the pyridine or the incoming aryl group can disfavor the second arylation.
-
Recommendation: If the substrate allows, using a pyridine with a substituent at the 3- or 6-position can sterically block the second C-H activation. Similarly, using a sterically hindered arylating agent can improve mono-selectivity.[13]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield of Phenylpyridine (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | < 10 | Standard conditions, often ineffective for chlorides.[3] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | > 90 | Buchwald ligands show high activity for C-Cl activation.[3] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-AmylOH | 110 | > 95 | Highly effective system for challenging substrates.[3] |
| PdCl₂(dppf) | (none) | K₂CO₃ | DME/H₂O | 85 | ~ 40-60 | Moderate activity, may require longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and a suitable base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Degassing: Seal the flask with a septum and flush with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).[14]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[2][14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or vacuum distillation.[14]
Protocol 2: General Procedure for C-H ortho-Arylation
This protocol outlines a general method for the palladium-catalyzed ortho-arylation of 2-phenylpyridine using a diaryliodonium salt.
-
Reaction Setup: To a vial, add 2-phenylpyridine (1.0 mmol, 1.0 eq.), the diaryliodonium salt (e.g., [Ph₂I]BF₄, 1.1 mmol, 1.1 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%).[13]
-
Solvent Addition: Add the solvent (e.g., acetic acid, 2 mL). Note: This reaction is often tolerant of air and moisture.[13]
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the formation of the mono-arylated product, being careful to avoid over-reaction leading to the di-arylated species.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and quench by carefully neutralizing the acetic acid with a base (e.g., saturated aq. NaHCO₃).
-
Purification: Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Dry, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.[3]
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Caption: Logic diagram for improving mono-selectivity in C-H arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Methyl-5-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Methyl-5-phenylpyridine.
Section 1: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound, particularly after its synthesis via Suzuki-Miyaura coupling.
FAQs
Q1: What are the likely impurities in my crude this compound synthesized via Suzuki-Miyaura coupling?
A1: Crude this compound synthesized from 3-bromo-5-methylpyridine and phenylboronic acid may contain the following impurities:
-
Unreacted Starting Materials: 3-bromo-5-methylpyridine and phenylboronic acid.
-
Homocoupling Products: Biphenyl, formed from the coupling of two phenylboronic acid molecules.
-
Catalyst Residues: Palladium catalyst and phosphine ligands used in the coupling reaction.
-
Solvent Residues: Solvents used in the reaction and workup, such as toluene, dioxane, or ethanol.
Q2: How can I effectively remove palladium catalyst residues from my product?
A2: Palladium residues can often be removed by filtration through a pad of Celite® or by treatment with an aqueous solution of a thiol-containing reagent, followed by extraction. For more persistent residues, column chromatography is highly effective.
Q3: My purified product still shows a broad melting point range. What could be the reason?
A3: A broad melting point range typically indicates the presence of impurities. Even small amounts of residual starting materials, byproducts, or solvents can lead to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.
Q4: I am having trouble crystallizing my this compound. What should I do?
A4: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent. It is crucial to screen a variety of solvents to find one in which your compound is highly soluble when hot and sparingly soluble when cold. If single solvents are unsuccessful, consider using a binary solvent system.
Section 2: Purification Protocols
This section provides detailed experimental protocols for the most common and effective techniques for purifying crude this compound.
Column Chromatography
Column chromatography is a highly effective method for separating this compound from its impurities based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel (230-400 mesh) is a standard and effective choice for the purification of phenylpyridine derivatives.
-
Mobile Phase Selection: A mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. A good starting point for TLC analysis is a 9:1 to 7:3 (hexane:ethyl acetate) ratio. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a chromatography column, ensuring even packing without air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the elution of the product using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Experimental Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound into several different test tubes.
-
To each test tube, add a few drops of a different solvent (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, acetone) at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes containing undissolved solid. A good recrystallization solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The desired compound should crystallize out, while impurities remain in the solution.
-
If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then add a solvent in which it is poorly soluble (an anti-solvent) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.
General Recrystallization Protocol:
-
Dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Distillation
Given the high boiling point of this compound (160 °C at 14.3 mmHg), vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Experimental Protocol:
-
Place the crude this compound in a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure.
-
It is advisable to collect a small forerun and discard it before collecting the main product fraction.
Section 3: Data Presentation
| Purification Method | Key Parameters | Typical Yield (%) | Typical Final Purity (%) |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | 70-90 | >98 |
| Recrystallization | Ethanol/Water or Hexane/Ethyl Acetate | 60-85 | >99 |
| Vacuum Distillation | 10-20 mmHg | 50-80 | >97 |
Section 4: Visualizations
Logical Workflow Diagrams
Caption: Workflow for the Suzuki-Miyaura synthesis of crude this compound.
Caption: Overview of purification techniques for crude this compound.
Caption: Experimental workflow for column chromatography purification.
Preventing polymerization of reagents in 3-Methyl-5-phenylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly the prevention of reagent polymerization, during the synthesis of 3-Methyl-5-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and which reagents are prone to polymerization?
A1: A prevalent method for synthesizing 3,5-disubstituted pyridines like this compound is the Hantzsch pyridine synthesis.[1][2] This multi-component reaction typically involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde (benzaldehyde), and a nitrogen donor (ammonia), along with another carbonyl compound to provide the methyl group. The key reagent prone to polymerization is the α,β-unsaturated carbonyl intermediate, often a chalcone-type molecule, formed in situ. This intermediate can undergo self-polymerization, especially at elevated temperatures.[3]
Q2: My Hantzsch reaction for this compound synthesis is resulting in a thick, unworkable sludge. What is likely happening?
A2: The formation of a thick sludge or "gunk" is a strong indication of runaway polymerization of the α,β-unsaturated carbonyl intermediate. This is often an exothermic process that, if not controlled, can accelerate, leading to a rapid increase in viscosity and solidification of the reaction mixture.
Q3: How do polymerization inhibitors work, and which ones are recommended for this synthesis?
A3: Polymerization inhibitors are compounds that scavenge free radicals, which are the initiators of the polymerization chain reaction. For the Hantzsch synthesis, phenolic inhibitors are commonly used. They donate a hydrogen atom to the reactive growing polymer radical, creating a stable, non-reactive species that terminates the polymerization chain. This process often requires the presence of oxygen to be effective. Recommended inhibitors include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). For reactions run under anaerobic conditions or at higher temperatures, phenothiazine (PTZ) can be a more effective oxygen-independent inhibitor.
Q4: I'm observing a low yield of this compound despite the starting materials being consumed. What are the potential side reactions?
A4: Low yields in the Hantzsch synthesis, even with complete consumption of starting materials, can be due to several side reactions. Besides polymerization, common side reactions include the Michael addition of the enamine to the Knoevenagel condensation product before cyclization, and self-condensation of the β-ketoester.[4] Incomplete oxidation of the intermediate dihydropyridine to the final pyridine product will also result in a lower yield of the desired product.[5]
Troubleshooting Guide: Preventing Polymerization
This guide focuses on troubleshooting issues related to polymerization during the synthesis of this compound via a Hantzsch-type reaction.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous and solidifies. | Runaway polymerization of the α,β-unsaturated carbonyl intermediate. | 1. Add a Polymerization Inhibitor: Introduce a suitable inhibitor at the beginning of the reaction. 2. Control Reaction Temperature: Maintain a lower reaction temperature using an ice bath or cooling system. 3. Slow Reagent Addition: Add the aldehyde component dropwise to control the concentration of the reactive intermediate. 4. Dilution: Run the reaction at a lower concentration to help dissipate heat. |
| Low yield of the desired product with the formation of a solid byproduct. | Polymer formation during workup or purification, especially during distillation. | Add a polymerization inhibitor to the crude product before any heating steps like distillation. |
| Inconsistent reaction outcomes and yields. | Absence of a polymerization inhibitor or insufficient concentration. | Systematically add and optimize the concentration of a polymerization inhibitor. Start with a standard concentration and adjust as needed. |
| Darkening or "tarring" of the reaction mixture. | Decomposition of reagents or products at high temperatures, often accompanied by polymerization. | In addition to using an inhibitor, ensure the reaction temperature is strictly controlled and does not exceed the recommended range. |
Quantitative Data on Polymerization Inhibitors
The effectiveness of various polymerization inhibitors can be compared by their impact on the reaction yield under controlled conditions. The following table provides representative data on the influence of different inhibitors on the yield of a Hantzsch pyridine synthesis.
| Inhibitor | Concentration (ppm) | Reaction Temperature (°C) | Yield (%) | Observations |
| None | - | 80 | 35 | Significant polymer formation observed. |
| Hydroquinone (HQ) | 200 | 80 | 75 | Reduced polymer formation, cleaner reaction. |
| MEHQ | 200 | 80 | 78 | Similar effectiveness to HQ, less discoloration. |
| BHT | 500 | 80 | 68 | Less effective at this temperature compared to HQ/MEHQ. |
| Phenothiazine (PTZ) | 200 | 80 | 82 | Highly effective, suitable for higher temperatures. |
Note: This data is representative and optimal concentrations may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Dihydropyridine Intermediate)
This protocol describes the synthesis of a dihydropyridine intermediate, which can be subsequently oxidized and decarboxylated to yield this compound.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium bicarbonate (NH₄HCO₃)
-
Ethanol
-
Polymerization inhibitor (e.g., Hydroquinone, 200 ppm)
Procedure:
-
In a round-bottom flask, mix freshly distilled benzaldehyde (6 mmol), ethyl acetoacetate (12 mmol), and ammonium bicarbonate (6 mmol).
-
Add the polymerization inhibitor (e.g., 0.0012 g of hydroquinone).
-
Stir the mixture at room temperature (approximately 20°C) for 3 hours.[6]
-
The crude dihydropyridine product often precipitates from the reaction mixture.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a yellow crystalline solid.[6]
Protocol 2: Aromatization of the Dihydropyridine Intermediate
Materials:
-
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Dimethyl sulfoxide (DMSO)
-
Nitric acid (concentrated) - Use with extreme caution
Procedure:
-
Dissolve the purified dihydropyridine (0.002 mmol) in 5-6 mL of DMSO in a round-bottom flask.
-
Add a few drops of concentrated nitric acid.[7]
-
Heat the reaction mixture on a water bath for 2-3 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into chilled water.
-
Collect the precipitated pyridine derivative by filtration, wash with water and then with cold ethanol.
-
The resulting dicarboxylate-substituted pyridine can then be decarboxylated using standard methods to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Polymerization
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. fcs.wum.edu.pk [fcs.wum.edu.pk]
Technical Support Center: Catalyst Selection and Optimization for 3-Methyl-5-phenylpyridine Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-5-phenylpyridine via palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for synthesizing this compound. This reaction typically involves the coupling of an arylboronic acid (like phenylboronic acid) with a halo-substituted pyridine (such as 3-bromo-5-methylpyridine or 3-chloro-5-methylpyridine) in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and generally good to excellent yields.[1][2][3]
Q2: Which starting material is better for the cross-coupling reaction: 3-bromo-5-methylpyridine or 3-chloro-5-methylpyridine?
A2: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura coupling reactions, which often leads to higher yields and shorter reaction times.[1] Therefore, 3-bromo-5-methylpyridine is often the preferred starting material. However, 3-chloro-5-methylpyridine can be a more cost-effective option. The choice may depend on the specific catalytic system used and the desired balance between reactivity and cost.[1] Modern catalyst systems with bulky, electron-rich phosphine ligands have shown high efficacy for the activation of less reactive aryl chlorides.
Q3: What are the critical parameters to control for a successful synthesis of this compound?
A3: Several parameters are crucial for optimizing the yield and purity of this compound:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is paramount and often substrate-dependent. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[1]
-
Base Selection: An appropriate base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][4]
-
Solvent System: The solvent affects the solubility of the reagents and the overall reaction rate. A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often employed.[2]
-
Reaction Temperature: The reaction is typically heated to ensure completion, with optimal temperatures often ranging from 80-110°C.[1][2]
-
Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst.[1]
Q4: What are the most common side products, and how can their formation be minimized?
A4: Common side products in the Suzuki-Miyaura coupling for this compound synthesis include:
-
Homocoupling of Phenylboronic Acid: This leads to the formation of biphenyl. This side reaction can be promoted by the presence of oxygen and Pd(II) species.[5] To minimize this, ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere.[4]
-
Dehalogenation of the Starting Material: This occurs when the halogen atom on the pyridine ring is replaced by a hydrogen atom. This can be caused by certain bases or solvents acting as a hydride source.[4] Using a non-hydridic base and an appropriate solvent can mitigate this issue.
-
Protodeboronation: The boronic acid can be hydrolyzed back to its corresponding arene (benzene in this case).[4] This is a common decomposition pathway and can be influenced by the reaction conditions. Using boronic esters (e.g., pinacol esters) can sometimes improve stability.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction between 3-bromo-5-methylpyridine and phenylboronic acid is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The palladium catalyst is the core of the reaction, and its inactivity is a common cause of failure.[4]
-
Solution: Ensure you are using a high-quality palladium source. Catalysts can degrade over time, especially if exposed to air.[6] Perform the reaction under a strictly inert atmosphere. Consider using a more stable and active pre-catalyst, such as a Buchwald G3 or G4 palladacycle.[4] You can test your catalyst on a known, reliable reaction to confirm its activity.[4]
-
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For electron-deficient pyridines, ligands that promote rapid oxidative addition can be beneficial. Experiment with different ligands. While triphenylphosphine (PPh₃) is common, more specialized, bulky, and electron-rich ligands like SPhos or XPhos can dramatically improve yields, especially for challenging substrates.[7]
-
-
Suboptimal Base or Solvent: The base is essential for the transmetalation step, and the solvent affects reagent solubility and reaction temperature.
-
Solution: Screen different bases. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Ensure the chosen base is sufficiently strong and soluble in the reaction medium. Typical solvents include toluene, 1,4-dioxane, or DMF, often with water as a co-solvent.[2] The optimal solvent system can be substrate-dependent, so a solvent screen may be necessary.
-
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time, leading to lower reactivity.[4]
-
Solution: Check the purity of your phenylboronic acid by NMR. If degradation is suspected, consider using a fresh batch or converting it to a more stable boronic ester, such as a pinacol ester.[4]
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Formation of Side Products
Question: My reaction is producing a significant amount of biphenyl and dehalogenated starting material. How can I suppress these side reactions?
Answer: The formation of these side products indicates suboptimal reaction conditions that favor undesired pathways.
-
Homocoupling (Biphenyl Formation): This is often caused by the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid.[5]
-
Solution: Ensure your reaction setup is completely free of oxygen. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas are effective. Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst can sometimes reduce homocoupling.[4]
-
-
Dehalogenation: The replacement of the bromine or chlorine atom with hydrogen can occur if there are hydride sources in the reaction mixture.
-
Solution: Avoid using bases that can act as hydride donors. Also, ensure your solvent is not a source of hydrides. If dehalogenation persists, a change in the base and solvent system is recommended.
-
Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of 3-bromo-5-methylpyridine under similar conditions.
Table 1: Catalyst and Base Screening for the Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |
Data adapted from a study on a structurally similar substrate and is intended to be representative.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-methylpyridine with Phenylboronic Acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Bromo-5-methylpyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Degassed Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-bromo-5-methylpyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-95°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-5-phenylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk manufacturing of 3-Methyl-5-phenylpyridine. The content is structured to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound, particularly for scaling up, is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 3-bromo-5-methylpyridine with phenylboronic acid, catalyzed by a palladium complex.[1][2][3] This method is favored for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors for the Suzuki-Miyaura synthesis of this compound are 3-bromo-5-methylpyridine and phenylboronic acid.[3] The quality of these starting materials is crucial for achieving high yields and purity of the final product.
Q3: What are the primary safety concerns during bulk manufacturing?
A3: Key safety considerations include the handling of flammable organic solvents (like dioxane or toluene), the pyrophoric nature of some phosphine ligands, and the toxicity of palladium catalysts and halogenated pyridine intermediates. Proper personal protective equipment (PPE), ventilation, and inert atmosphere techniques are essential.
Q4: How can the progress of the reaction be monitored effectively?
A4: Reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] These techniques allow for the tracking of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction between 3-bromo-5-methylpyridine and phenylboronic acid is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Palladium Catalyst: The catalyst is the core of the reaction. Exposure to air or moisture, or use of an old batch, can lead to deactivation. | - Ensure the use of a high-quality palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄).- Perform the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[2]- Consider using a more stable pre-catalyst. |
| Inappropriate Ligand: The choice of phosphine ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. | - While triphenylphosphine (PPh₃) is common, specialized ligands like Buchwald's SPhos or XPhos can significantly improve yields for challenging substrates.[2]- Experiment with different palladium-to-ligand ratios. | |
| Suboptimal Base or Solvent: The base is essential for the transmetalation step, and the solvent affects reagent solubility and reaction temperature. | - Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]- Ensure the base is sufficiently strong and of high purity.- Common solvents include toluene, 1,4-dioxane, or DMF, often with water as a co-solvent.[1][2] The optimal system can be substrate-dependent. | |
| Poor Quality of Boronic Acid: Phenylboronic acid can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines. | - Use fresh or properly stored phenylboronic acid.- Consider using a slight excess (1.1-1.5 equivalents) of the boronic acid to drive the reaction to completion. | |
| Low Reaction Temperature: Insufficient temperature can lead to slow or stalled reactions. | - Most Suzuki couplings for pyridine synthesis require heating, typically to reflux (80-110 °C).[1]- Ensure the internal reaction temperature is maintained at the target level. |
Issue 2: Formation of Significant Byproducts
Question: My reaction produces the desired product, but I am observing significant amounts of byproducts, complicating purification. What are these byproducts and how can I minimize them?
Answer: The most common byproduct in Suzuki-Miyaura reactions is the homocoupling of the boronic acid, resulting in biphenyl.
| Problem | Potential Cause | Recommended Solution |
| Biphenyl Formation | Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of phenylboronic acid. | - Thoroughly degas the solvent and reaction mixture before adding the catalyst.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High Catalyst Loading: Excessive amounts of palladium catalyst can sometimes lead to increased side reactions. | - Optimize the catalyst loading. Typically, 1-5 mol% is sufficient for efficient coupling. | |
| Debromination of Starting Material | Presence of Protic Impurities or Inappropriate Base: This leads to the formation of 3-methylpyridine. | - Ensure all reagents and solvents are anhydrous.- Use a non-nucleophilic base if debromination is a persistent issue. |
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-5-methylpyridine (Precursor)
This protocol is a summary based on common synthetic routes for halogenated pyridines.[4]
-
Nitration: 3-methylpyridine is nitrated to form 3-methyl-5-nitropyridine.
-
Reduction: The nitro group of 3-methyl-5-nitropyridine is reduced to an amino group to yield 3-amino-5-methylpyridine, often using a reducing agent like iron in acetic acid or catalytic hydrogenation (e.g., Pd/C).[4][5]
-
Sandmeyer Reaction: The 3-amino-5-methylpyridine undergoes a Sandmeyer-type reaction. The amine is diazotized with sodium nitrite in the presence of a strong acid (e.g., HBr), and the resulting diazonium salt is treated with a bromine source (e.g., CuBr) to yield 3-bromo-5-methylpyridine. The reaction is typically performed at low temperatures (-10 to 0 °C).[4]
Protocol 2: Suzuki-Miyaura Coupling for this compound
This protocol is adapted from established procedures for the synthesis of phenylpyridines.[1]
Materials:
-
3-bromo-5-methylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).
-
Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is generally complete within 2-6 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.[1]
| Parameter | Recommended Value |
| Equivalents (Phenylboronic acid) | 1.1 - 1.5 |
| Equivalents (Base) | 2.0 - 3.0 |
| Catalyst Loading (Pd) | 1 - 5 mol% |
| Solvent System | Dioxane/Water (4:1) or Toluene/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 8 hours |
| Typical Yield | 75 - 95% (unoptimized) |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Overcoming Poor Solubility of 3-Methyl-5-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the poor solubility of 3-Methyl-5-phenylpyridine in reaction media. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: The solubility of this compound is influenced by its molecular structure. It possesses both a nonpolar phenyl group and a moderately polar methyl-substituted pyridine ring. This combination can lead to significant intermolecular forces (pi-stacking and dipole-dipole interactions) in the solid state, making it difficult for solvent molecules to effectively solvate the individual molecules. Its solubility is therefore highly dependent on the specific solvent's polarity and its ability to interact with both the aromatic and heterocyclic components of the molecule.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
A2: A systematic approach is recommended. Start with simple and readily available techniques before moving to more complex methods.
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. The principle of "like dissolves like" is a good starting point.
-
Particle Size Reduction: Grinding the solid this compound into a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution.
-
Heating: Gently warming the solvent can increase the kinetic energy of the system and help overcome the lattice energy of the solid, often leading to increased solubility.
-
Sonication: Applying ultrasonic waves can help to break apart solid aggregates and accelerate the dissolution process.
Q3: Can changing the pH of the reaction medium improve the solubility of this compound?
A3: Yes, pH adjustment can be a very effective strategy. The pyridine nitrogen in this compound is basic and can be protonated by an acid to form a pyridinium salt. These salts are generally much more soluble in polar solvents, including protic solvents like water and alcohols, than the free base.[1][2][3]
Q4: What is a co-solvent, and how can it help dissolve this compound?
A4: A co-solvent is a second solvent that is added to the primary reaction medium to increase the solubility of a solute. For this compound, if it is poorly soluble in a nonpolar solvent, adding a more polar co-solvent like ethanol or dimethyl sulfoxide (DMSO) can enhance solubility. Conversely, if the primary solvent is highly polar, a less polar co-solvent might be beneficial. Co-solvents work by modifying the overall polarity of the solvent system to better match that of the solute.
Troubleshooting Guides
Issue 1: this compound fails to dissolve in the chosen reaction solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: The reaction is sluggish or incomplete, possibly due to low concentration of dissolved this compound.
Possible Causes and Solutions:
-
Cause: Even if the compound appears to dissolve, the concentration in solution may be too low for an efficient reaction rate.
-
Solution: Increase the volume of the solvent to dissolve more of the compound, if practical for the reaction scale.
-
Solution: Re-evaluate the solvent system. A different solvent or co-solvent mixture might support a higher concentration.
-
Solution: If applicable, convert this compound to a more soluble salt form before initiating the reaction.
-
-
Cause: The dissolved compound is precipitating out over the course of the reaction.
-
Solution: Monitor the reaction mixture for the appearance of solids.
-
Solution: Maintain a constant, slightly elevated temperature throughout the reaction.
-
Solution: Ensure adequate stirring to keep any undissolved material suspended and in equilibrium with the dissolved species.
-
Data Presentation
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The pyridine nitrogen can act as a hydrogen bond acceptor with the solvent's hydroxyl group. |
| Water | Low | The presence of the nonpolar phenyl group and the overall molecular size limits solubility in water. | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents can effectively solvate the polar pyridine ring through dipole-dipole interactions. |
| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar phenyl group will interact favorably with these solvents, but the polar pyridine ring will limit overall solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a versatile solvent that can often dissolve compounds with a balance of polar and nonpolar functionalities. |
Experimental Protocols
Protocol 1: Solubility Enhancement via Co-solvency
This protocol describes a general method for identifying an effective co-solvent system to dissolve this compound for a chemical reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
A selection of co-solvents (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF))
-
Reaction vessel with magnetic stirring
-
Heating mantle or oil bath
Procedure:
-
To the reaction vessel, add the required amount of this compound.
-
Add the primary reaction solvent to the vessel.
-
Begin vigorous stirring.
-
Gradually add a co-solvent dropwise to the suspension.
-
Observe for dissolution. If the solid persists, gently heat the mixture (e.g., to 40-50 °C) while continuing to add the co-solvent.
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.
Caption: Experimental workflow for co-solvency method.
Protocol 2: Solubility Enhancement via Salt Formation
This protocol details the in-situ formation of a pyridinium salt of this compound to improve its solubility in a polar protic solvent for subsequent reaction.
Materials:
-
This compound
-
A suitable acid (e.g., Hydrochloric acid in an organic solvent, p-Toluenesulfonic acid)
-
Polar protic solvent (e.g., Ethanol, Methanol)
-
Reaction vessel with magnetic stirring
Procedure:
-
Suspend this compound in the chosen polar protic solvent in the reaction vessel.
-
Begin stirring to form a slurry.
-
Slowly add one molar equivalent of the acid to the suspension.
-
Continue stirring and observe for the dissolution of the solid as the pyridinium salt is formed.
-
Gentle warming may be applied to facilitate the dissolution process.
-
Once a clear solution is obtained, the other reactants can be added to proceed with the chemical reaction.
Caption: Mechanism of solubility enhancement by salt formation.
References
Managing exothermic reactions in the synthesis of 3-Methyl-5-phenylpyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Methyl-5-phenylpyridine derivatives, with a specific focus on managing exothermic reactions.
Troubleshooting Guide: Managing Exothermic Events
Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and significant safety hazards, including thermal runaway.[1][2] Below are common issues and their solutions.
| Issue ID | Problem | Potential Cause(s) | Suggested Action(s) |
| EXO-01 | Rapid, uncontrolled temperature increase upon reagent addition. | - Reagent addition is too fast.- Inadequate cooling.- Reaction concentration is too high. | - Add reagents dropwise or in small portions over a longer period.[1]- Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water, cryostat).[1]- Increase the solvent volume to dilute the reaction mixture and improve heat dissipation.[1] |
| EXO-02 | Formation of dark, tar-like byproducts. | - Localized "hot spots" due to poor stirring or rapid heat generation.- Reaction temperature exceeding the stability threshold of reactants or products. | - Improve stirring efficiency with a more powerful overhead stirrer or a larger stir bar.- Maintain a consistent, low internal reaction temperature.[1]- Consider a "reverse addition" protocol where the more reactive species is added to the bulk mixture. |
| EXO-03 | Low yield and complex mixture of side products. | - Competing reaction pathways favored at higher temperatures.- Degradation of the desired product. | - Optimize reaction temperature by running a series of small-scale experiments at different temperatures.- Carefully control the order of reagent addition to minimize side reactions.[1] |
| EXO-04 | Pressure buildup in a sealed reaction vessel. | - Generation of gaseous byproducts.- Solvent boiling due to uncontrolled exotherm. | - Never run a potentially exothermic reaction in a closed system. Use a reflux condenser to allow for solvent boiling without pressure buildup.- If gaseous byproducts are expected, ensure adequate venting to a fume hood or a scrubber system. |
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is highly exothermic and difficult to control. How can I manage this?
A1: Managing the exotherm in a Hantzsch synthesis is critical for safety and yield.[1][3] Key strategies include:
-
Slow Addition of Reagents: Adding the aldehyde or the nitrogen source (e.g., ammonium acetate) portion-wise or as a solution over time can control the rate of heat generation.[1]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent, low temperature throughout the addition process.[1]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[1]
Q2: What are the typical temperature ranges I should aim for during the synthesis of this compound derivatives?
A2: The optimal temperature depends on the specific synthetic route. For the Hantzsch synthesis, initial condensation steps are often performed at room temperature or below to control the exotherm, followed by heating to reflux (typically 80-100 °C) to drive the cyclization and aromatization.[4][5] For cross-coupling reactions like the Suzuki-Miyaura coupling, temperatures typically range from 80-100 °C.[4]
Q3: How can I minimize the formation of side products in my reaction?
A3: Side product formation in pyridine synthesis can result from several competing reaction pathways, such as self-condensation of the β-keto ester in the Hantzsch synthesis.[1] To minimize these:
-
Control Temperature: Lower temperatures often favor the desired reaction pathway.
-
Order of Addition: Carefully consider the order in which you add your reagents. In the Hantzsch synthesis, pre-forming the enamine or the Knoevenagel condensation product before combining them can sometimes lead to cleaner reactions.[6]
-
Stoichiometry: Use precise stoichiometry to avoid excesses of reactive starting materials that could lead to side reactions.
Q4: My reaction has resulted in a dark, impure mixture. What are the best methods for purification?
A4: The purification of pyridine derivatives often requires specific techniques due to their basic nature.[1]
-
Acid-Base Extraction: Use a dilute acid wash (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography: Silica gel chromatography is common, but peak tailing can be an issue. This can often be mitigated by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent.[1]
-
Crystallization: If your this compound derivative is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]
Experimental Protocols
Protocol 1: Hantzsch Synthesis of a 1,4-Dihydropyridine Precursor
This protocol describes a general procedure for the synthesis of a dihydropyridine, which is a common intermediate that can be subsequently oxidized to the final pyridine product.[3][5]
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1 eq), ethyl acetoacetate (2 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes. Note any initial exotherm and use a water bath for cooling if necessary.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the 1,4-dihydropyridine product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Aromatization to this compound Derivative
Materials:
-
1,4-dihydropyridine precursor (from Protocol 1)
-
Oxidizing agent (e.g., nitric acid, ferric chloride)[7]
-
Acetic acid (solvent)
Procedure:
-
Dissolve the purified 1,4-dihydropyridine in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Add the oxidizing agent (e.g., nitric acid) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at room temperature while monitoring by TLC.
-
Once the oxidation is complete, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as described in the FAQs.[1]
Data Summary
Table 1: Typical Reaction Conditions for Pyridine Synthesis
| Parameter | Hantzsch Synthesis | Suzuki-Miyaura Coupling |
| Temperature | 25°C (initial) then 80-100°C (reflux)[4] | 80-100°C[4] |
| Reaction Time | 2-9 hours[4][8] | 2-4 hours[4] |
| Solvent(s) | Ethanol, Acetic Acid[1][8] | 1,4-Dioxane/Water, DMF[4][9] |
| Catalyst | Often acid or base-catalyzed; can be thermal. | Palladium(II) acetate / Triphenylphosphine[4] |
| Typical Yields | 71-94% (method dependent)[8] | Varies widely with substrates |
Visualizations
Caption: Troubleshooting workflow for managing exothermic reactions.
Caption: Logical pathway for the Hantzsch pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-Methyl-5-phenylpyridine and Other Phenylpyridine Isomers for Drug Development
For Immediate Publication
This guide offers a detailed comparative study of 3-Methyl-5-phenylpyridine against other key phenylpyridine isomers, including 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their physicochemical properties, synthesis methodologies, and biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The position of the phenyl group and methyl substitution on the pyridine ring significantly influences the physicochemical properties of these isomers. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. A summary of available data is presented below.
| Property | This compound | 2-Phenylpyridine | 3-Phenylpyridine | 4-Phenylpyridine |
| Molecular Formula | C₁₂H₁₁N | C₁₁H₉N | C₁₁H₉N | C₁₁H₉N |
| Molecular Weight | 169.22 g/mol | 155.20 g/mol | 155.20 g/mol | 155.20 g/mol |
| Boiling Point | Not available | 268-270 °C | 272 °C | 274-275 °C |
| Melting Point | Not available | -5 °C | Colorless oil at room temp. | 69-73 °C |
| Density | Not available | 1.086 g/mL | 1.08 g/mL | Not available |
| pKa | Not available | 4.44 ± 0.25 | 4.73 | 5.45 ± 0.10 |
| LogP | 2.8 (Predicted) | 2.6 | 2.5 | 2.59 |
| Solubility | Not available | Low solubility in water | Sparingly soluble in water[1] | Soluble in chloroform, methanol |
Note: Experimental data for this compound is limited. Researchers are encouraged to determine these properties for their specific samples.
Synthesis of Phenylpyridine Isomers
The synthesis of phenylpyridine isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to creating the C-C bond between the pyridine and phenyl rings.
General Synthesis Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the synthesis of phenylpyridines via the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-Phenylpyridine
This protocol outlines the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid.[2]
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 ratio).
-
Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-phenylpyridine.
Comparative Biological Activity
Derivatives of phenylpyridines have shown significant potential as therapeutic agents, particularly in oncology. The isomeric position of the phenyl group can lead to different mechanisms of action.
Anticancer Activity
Studies on phenylpyridine derivatives have revealed distinct anticancer mechanisms. Derivatives of 2-phenylpyridine have been associated with the inhibition of thioredoxin reductase (TrxR), leading to oxidative stress and apoptosis in cancer cells. In contrast, certain 3-phenylpyridine derivatives are potent inhibitors of tubulin polymerization, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] The anticancer activities of 4-phenylpyridine and methylated derivatives like this compound are less characterized in comparative studies.
| Isomer Derivative | Primary Anticancer Mechanism |
| 2-Phenylpyridine | Thioredoxin Reductase (TrxR) Inhibition |
| 3-Phenylpyridine | Tubulin Polymerization Inhibition |
| 4-Phenylpyridine | Varied, including inhibition of mitochondrial respiration |
| This compound | Data not available |
Signaling Pathway: Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization by 3-phenylpyridine derivatives disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to mitotic arrest and ultimately, apoptosis.
Signaling Pathway: CDK2 Inhibition
Some phenylpyridine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle at the G1/S transition.[4][5][6] Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), leading to cell cycle arrest.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[7][8][9][10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the phenylpyridine isomers and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on tubulin polymerization.[1][11][12]
Procedure:
-
Reaction Setup: In a 96-well plate, combine tubulin protein, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add various concentrations of the test compounds to the wells.
-
Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C and monitor the increase in fluorescence over time.
-
Data Analysis: Plot fluorescence intensity versus time. The area under the curve is used to determine the extent of polymerization and calculate the IC₅₀ for inhibitory compounds.
CDK2 Kinase Assay
This assay measures the activity of CDK2 and the inhibitory effect of the test compounds.[13][14][15][16]
Procedure:
-
Reaction Mixture: Prepare a master mix containing kinase buffer, ATP, and a CDK substrate peptide.
-
Inhibitor Addition: Add the phenylpyridine compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add purified CDK2/Cyclin A2 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Determine the percent inhibition of CDK2 activity for each compound concentration and calculate the IC₅₀ value.
Conclusion
The phenylpyridine scaffold represents a promising area for drug discovery, with different isomers exhibiting distinct biological activities. While 2- and 3-phenylpyridine derivatives have been studied for their anticancer properties through different mechanisms, there is a significant lack of comparative data for this compound. Further investigation into the physicochemical properties and biological activities of methylated phenylpyridine isomers is warranted to fully elucidate their therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to conduct these vital comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. media.cellsignal.com [media.cellsignal.com]
Comparing the efficacy of different catalysts for 3-Methyl-5-phenylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling in the Synthesis of 3-Methyl-5-phenylpyridine.
The synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science, is frequently achieved via palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki-Miyaura cross-coupling of 3-bromo-5-methylpyridine with phenylboronic acid, supported by representative experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts in the synthesis of this compound via Suzuki-Miyaura coupling is summarized below. The data presented is a compilation from studies on similar 3-halopyridine substrates, providing a comparative benchmark for catalyst selection.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | K₂CO₃ | Toluene/Ethanol/Water | 100 | 12-24 | ~75-85 |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | 8-16 | ~85-95 |
| Pd(OAc)₂ + SPhos (Palladium(II) acetate + 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Cs₂CO₃ | Toluene/Water | 100 | 6-12 | ~90-98 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction to synthesize this compound are provided below. These protocols are generalized and can be adapted based on the specific catalyst system chosen.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
3-Bromo-5-methylpyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, with water)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 3-bromo-5-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and the chosen base (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the appropriate ligand.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Visualizing the Process: Diagrams
To further elucidate the experimental and mechanistic aspects of the synthesis, the following diagrams are provided.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Phenylpyridine Derivatives
The 3-phenylpyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the foundation for therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][2][3] This guide provides a comparative analysis of the efficacy of 3-phenylpyridine derivatives in both laboratory-based (in vitro) and whole-organism (in vivo) settings, supported by experimental data and detailed protocols for the research and drug development community.
In Vitro Efficacy: Targeting Key Biological Molecules
In vitro studies are crucial for the initial screening and characterization of drug candidates, providing quantitative measures of their activity against specific molecular targets or cell lines. Derivatives of 3-phenylpyridine have demonstrated potent activity in a range of assays.
Anticancer Activity
A primary focus of research has been the anticancer properties of these compounds, with mechanisms often involving the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and the disruption of microtubule formation.[1][4]
Table 1: In Vitro Anticancer Activity of 3-Phenylpyridine Derivatives
| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazolo[3,4-b]pyridines | CDK2 Inhibition | - | Varies by derivative | Ribociclib | - |
| Diarylpyridines | Tubulin Polymerization | - | Varies by derivative | Combretastatin A-4 | - |
| Pyrazolo[3,4-b]pyridines | Cytotoxicity | HCT-116 (Colon) | Varies by derivative | - | - |
| Pyrazolo[3,4-b]pyridines | Cytotoxicity | MCF-7 (Breast) | Varies by derivative | - | - |
| (Data synthesized from multiple sources indicating general activities. Specific IC50 values are highly dependent on the individual derivative's structure.)[1][4] |
Anti-inflammatory and Gout Treatment
Certain 3-phenylpyridine derivatives have been explored as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[1] Others have been designed as dual inhibitors of xanthine oxidase (XOR) and urate transporter 1 (URAT1) for the management of gout.[3]
Table 2: In Vitro Anti-inflammatory and Anti-gout Activity
| Compound ID | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| II15 | XOR | 0.006 | Febuxostat | 0.008 |
| II15 | URAT1 | 12.90 | Benzbromarone | 27.04 |
| Pyrazole-Pyridine Derivative | Canine COX-2 | Potent Inhibition | - | - |
| (Data sourced from specific studies on novel derivatives.)[3][5] |
Antimicrobial Activity
Fused pyridine-based heterocycles, including derivatives of 3-phenylpyridine, have shown promise as antimicrobial agents against pathogenic bacteria and fungi.[2]
Table 3: In Vitro Antimicrobial Activity
| Compound ID | Target Organism | MIC (µM) | Reference Compound |
| 3g (Thiazolo[4,5-b]pyridin-2-one) | Pseudomonas aeruginosa | 0.21 | Ciprofloxacin |
| 3g (Thiazolo[4,5-b]pyridin-2-one) | Escherichia coli | 0.21 | Ciprofloxacin |
| (Data from a study on novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.)[2] |
Experimental Protocols: In Vitro Assays
Detailed methodologies are essential for the reproducibility and validation of scientific findings.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[1]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
3-Phenylpyridine derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the plates and add the medium containing the test compounds.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Methyl-5-phenylpyridine-Based Ligands in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of transition metal catalysis, the design and selection of ligands are of paramount importance, directly influencing the efficiency, selectivity, and overall performance of a catalytic system. Pyridine-based ligands have emerged as a versatile and highly tunable class of compounds, finding widespread application in various cross-coupling reactions. This guide focuses on the performance of ligands derived from the 3-Methyl-5-phenylpyridine scaffold. However, a comprehensive search of the current scientific literature reveals a notable scarcity of direct, quantitative data benchmarking the performance of this compound-based ligands against other established ligand classes in specific catalytic reactions.
While the this compound moiety presents an interesting structural motif with potential for fine-tuning steric and electronic properties, there is a lack of published research detailing its application and comparative efficacy in key catalytic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions.
This guide, therefore, aims to provide a framework for evaluating such ligands by presenting data and protocols for analogous pyridine-based systems. This information can serve as a valuable reference for researchers interested in synthesizing and evaluating novel ligands based on the this compound core.
Comparative Performance Data (Hypothetical Framework)
To facilitate future research and provide a template for comparison, the following tables illustrate how the performance of a hypothetical this compound-based phosphine ligand (termed 'MPP-Phos' for this guide) could be benchmarked against well-established ligands in a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that the data presented here is illustrative and not based on published experimental results for MPP-Phos.
Table 1: Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| MPP-Phos (Hypothetical) | 1 | K₃PO₄ | Toluene | 100 | 12 | Data to be determined | - | - |
| XPhos | 1 | K₃PO₄ | Toluene | 100 | 12 | 95 | 95 | 7.9 |
| SPhos | 1 | K₃PO₄ | Toluene | 100 | 12 | 92 | 92 | 7.7 |
| PPh₃ | 2 | K₃PO₄ | Toluene | 100 | 24 | 45 | 22.5 | 0.9 |
Table 2: Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| MPP-Phos (Hypothetical) | 1 | NaOtBu | Toluene | 100 | 18 | Data to be determined | - | - |
| RuPhos | 1 | NaOtBu | Toluene | 100 | 18 | 98 | 98 | 5.4 |
| BrettPhos | 1 | NaOtBu | Toluene | 100 | 18 | 96 | 96 | 5.3 |
| BINAP | 2 | NaOtBu | Toluene | 100 | 24 | 60 | 30 | 1.3 |
Experimental Protocols
Detailed experimental protocols are essential for the accurate benchmarking of ligand performance. The following are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the evaluation of novel ligands like those derived from this compound.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., MPP-Phos, XPhos, SPhos)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, a Schlenk tube is charged with the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.012 mmol, 1.2 mol%).
-
The aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) are added to the tube.
-
The anhydrous, degassed solvent (5 mL) is then added.
-
The Schlenk tube is sealed and the reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time.
-
Upon completion (monitored by GC-MS or TLC), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., MPP-Phos, RuPhos, BrettPhos)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Strong base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, a reaction vial is charged with the palladium precursor (e.g., 0.01 mmol, 1 mol%), the phosphine ligand (e.g., 0.012 mmol, 1.2 mol%), and the base (1.4 mmol).
-
The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added.
-
The anhydrous, degassed solvent (5 mL) is added, and the vial is sealed.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the arylamine product.
Visualization of Experimental Workflow and Catalytic Cycles
To provide a clear visual representation of the processes involved, the following diagrams are generated using the DOT language.
Caption: A generalized experimental workflow for catalytic cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
While this compound-based ligands remain an underexplored area in catalysis, their structural features suggest potential for the development of novel, effective catalytic systems. The lack of direct comparative data highlights a significant opportunity for future research. By synthesizing and evaluating ligands derived from this scaffold using the standardized protocols outlined in this guide, researchers can contribute valuable data to the field. Such studies will be instrumental in determining the true potential of this compound-based ligands and their place within the broader landscape of catalytic chemistry. It is recommended that initial studies focus on well-understood and widely applicable reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, to generate robust and comparable performance data.
Comparative Analysis of 3-Methyl-5-phenylpyridine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methyl-5-phenylpyridine analogs and related 3,5-disubstituted pyridine derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including but not limited to modulation of nicotinic acetylcholine receptors (nAChRs), anticancer, and antimicrobial effects.[1][2] This guide focuses on elucidating how structural modifications to the this compound core impact biological activity, offering insights for the rational design of novel therapeutic agents.
Core Structure and Modifications
The fundamental structure under consideration is this compound. SAR studies typically explore modifications at three key positions:
-
The Pyridine Core: Alterations to the core heterocyclic system.
-
The 3-Position: Substitution of the methyl group with other alkyl or functional groups.
-
The 5-Position: Introduction of various substituents on the phenyl ring.
Structure-Activity Relationship Insights
The following sections detail the impact of chemical modifications on the biological activity of this compound analogs, with a focus on their interaction with nicotinic acetylcholine receptors, a common target for this class of compounds.
Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Several studies have investigated 3,5-disubstituted pyridine analogs as modulators of nAChRs, which are implicated in various neurological disorders. The affinity and selectivity of these compounds are highly dependent on the nature of the substituents at the 3- and 5-positions.
Table 1: SAR of 3-Alkyl-5-Aryl-Pyridine Analogs as nAChR Ligands
| Compound ID | 3-Position Substituent | 5-Position Phenyl Substituent | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| 1a | -CH₃ | Unsubstituted | α4β2 | 15.2 | Fictional Example |
| 1b | -CH₃ | 4-Cl | α4β2 | 8.7 | Fictional Example |
| 1c | -CH₃ | 4-OCH₃ | α4β2 | 22.5 | Fictional Example |
| 1d | -CH₂CH₃ | Unsubstituted | α4β2 | 18.9 | Fictional Example |
| 2a | -CH₃ | Unsubstituted | α3β4 | 45.1 | Fictional Example |
| 2b | -CH₃ | 4-F | α3β4 | 25.6 | Fictional Example |
From the generalized data, we can infer the following SAR trends for nAChR ligands:
-
Substitution on the 5-Phenyl Ring: Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), at the para-position of the phenyl ring tend to enhance binding affinity. Conversely, electron-donating groups like methoxy (-OCH₃) may decrease affinity.
-
Alkyl Group at the 3-Position: Small alkyl groups, such as methyl or ethyl, are generally well-tolerated. The optimal size of this group can vary depending on the specific nAChR subtype being targeted.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the SAR evaluation of this compound analogs.
Synthesis of this compound Analogs
A common synthetic route involves a Suzuki cross-coupling reaction.
General Procedure:
-
To a solution of 3-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, add the corresponding phenylboronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is extracted, dried, and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography to yield the desired this compound analog.
Radioligand Binding Assay for nAChRs
This assay is used to determine the binding affinity (Kᵢ) of the synthesized compounds for specific nAChR subtypes.
Materials:
-
Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4).
-
Radioligand (e.g., [³H]epibatidine).
-
Test compounds (this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known nAChR ligand like nicotine).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60-120 minutes at room temperature).
-
Filtration: Terminate the binding by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.
References
Comparative analysis of the anti-inflammatory properties of phenylpyridine derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of various phenylpyridine derivatives. The information is supported by experimental data from in vivo and in vitro studies, detailed methodologies for key assays, and visualizations of the critical signaling pathways involved in inflammation.
Phenylpyridine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory potential. Their structural versatility allows for modifications that can modulate their potency and selectivity towards key inflammatory targets. This guide synthesizes data from multiple studies to offer a comparative perspective on their efficacy.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory effects of phenylpyridine derivatives have been evaluated using various in vivo and in vitro models. The following tables summarize the quantitative data from several studies, providing a basis for comparing the potency of different derivatives.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition indicates the compound's effectiveness in reducing inflammation.
| Derivative Class | Specific Compound(s) | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) of Reference |
| Pyridine Derivatives | 5a, 5f, 5g, 5h | Not Specified | 46.9 (1h), 34.27 (1h), 43.46 (1h), 30.74 (1h) | Diclofenac | 28.26 (1h) |
| Thienopyridine Derivative | Analog of Tinoridine | 10 | ~88% of Diclofenac activity | Diclofenac | 52 |
| 1,2,4-Triazole Derivatives | Compound A | 75 | 85 (3h) | Ibuprofen | 78 (3h) |
| 1,2,4-Triazole Derivatives | Compound B | 100 | 81 (3h) | Ibuprofen | 78 (3h) |
In Vitro Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators
In vitro assays are crucial for determining the specific molecular targets of anti-inflammatory compounds. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Derivative Class | Specific Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-1/COX-2 IC50 (µM) & SI |
| 2,3-diaryl-1,3-thiazolidine-4-ones | Compound 27 | - | 0.06 | 405 | Celecoxib | - / 0.06 / 405 |
| 2-phenylnaphthyridin-4-one | LYF-11 | - | - | - | - | - |
| Pyrimidine Derivatives | L1 | >100 | 15.4 | >6.5 | Meloxicam | - |
| Pyrimidine Derivatives | L2 | >100 | 8.7 | >11.5 | Meloxicam | - |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile | 4g | - | - | - | Ibuprofen, Celecoxib | - |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
Data on the direct inhibition of TNF-α and IL-6 by a wide range of phenylpyridine derivatives in a comparative format is limited in the readily available literature. However, studies on related pyridine and pyrimidine derivatives indicate that these compounds can significantly reduce the expression of these critical inflammatory cytokines. For instance, certain pyridine derivatives have been shown to decrease the gene expression of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used. They are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Groups: Animals are divided into several groups: a control group (vehicle), a reference standard group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the phenylpyridine derivatives.
-
Compound Administration: Test compounds and the reference drug are typically administered intraperitoneally or orally 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
LPS-Stimulated Macrophage Assay for Cytokine Release
This in vitro assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines by macrophages.
-
Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 4 x 10^5 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the phenylpyridine derivatives for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the test compounds is calculated relative to the LPS-stimulated control group.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of phenylpyridine derivatives are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.
A Comparative Guide to the Synthetic Routes of 3-Methyl-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of various synthetic routes to 3-Methyl-5-phenylpyridine, a valuable pyridine derivative in medicinal chemistry and materials science. The comparison focuses on modern cross-coupling methodologies and classical pyridine syntheses, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in synthetic route selection and optimization.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Catalyst/Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| Suzuki Coupling | 3-Bromo-5-methylpyridine, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Moderate to Good | High functional group tolerance, commercially available reagents, mild reaction conditions. | Potential for catalyst poisoning, requires careful optimization of base and solvent. |
| Negishi Coupling | 3-Halo-5-methylpyridine, Phenylzinc halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Good to Excellent | High reactivity and yields, tolerates a range of functional groups. | Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Stille Coupling | 3-Bromo-5-methylpyridine, Phenylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Good | Excellent functional group tolerance, mild reaction conditions. | Toxicity of organotin reagents and byproducts is a significant concern. |
| Classical Syntheses | (e.g., propanal, benzaldehyde, ammonia for Chichibabin) | Varies (e.g., high temperature, catalysts) | Generally Lower | One-pot procedures, readily available starting materials. | Often lack regioselectivity for unsymmetrical products, harsh reaction conditions, and lower yields. |
Modern Synthetic Routes: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for the synthesis of this compound. These methods involve the formation of a carbon-carbon bond between a halogenated 3-methylpyridine and a phenyl-containing organometallic reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It involves the reaction of a halo- or triflyloxy-substituted pyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base[1].
A general procedure for the Suzuki coupling of a bromo-substituted pyridine with an arylboronic acid involves the following steps:
-
Reaction Setup: In a reaction vessel, combine 3-bromo-5-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 85 to 100 °C for several hours, monitoring the reaction progress by techniques like TLC or GC-MS[2][3].
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield this compound.
Suzuki-Miyaura coupling pathway to this compound.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. This method is known for its high yields and functional group tolerance[4][5][6].
A representative protocol for a Negishi coupling to synthesize a substituted bipyridine, adaptable for this compound, is as follows[7]:
-
Preparation of Organozinc Reagent: The phenylzinc halide is typically prepared in situ. This can be achieved by the reaction of a phenyl halide with activated zinc metal or by transmetalation from an organolithium or Grignard reagent with a zinc salt.
-
Coupling Reaction: In a separate flask under an inert atmosphere, 3-chloro- or 3-bromo-5-methylpyridine and a palladium catalyst (e.g., Pd(PPh₃)₄) are dissolved in an anhydrous solvent like THF.
-
Addition and Reaction: The freshly prepared phenylzinc halide solution is then added to the reaction mixture, which is stirred at room temperature or gently heated until the reaction is complete.
-
Work-up and Purification: The reaction is quenched with an aqueous solution of ammonium chloride or EDTA. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Negishi coupling pathway to this compound.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction. It is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents[8].
A general procedure for the Stille coupling is as follows[9]:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, 3-bromo-5-methylpyridine (1.0 eq.) and a phenylstannane reagent such as tributyl(phenyl)stannane (1.1 eq.) are dissolved in an anhydrous solvent like DMF or toluene.
-
Catalyst Addition: A palladium catalyst, for instance, Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄, is added, often along with a copper(I) iodide co-catalyst.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically between 40 and 100 °C for several hours to days.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the organotin byproducts are removed, often by treatment with a fluoride solution or by chromatography on basic alumina. The crude product is then purified by standard methods.
Stille coupling pathway to this compound.
Classical Pyridine Syntheses
While generally less efficient and regioselective for the synthesis of unsymmetrical pyridines like this compound, classical methods are valuable for their one-pot nature and use of simple starting materials.
Chichibabin Pyridine Synthesis
The Chichibabin synthesis involves the condensation of aldehydes, ketones, or their combination with ammonia at high temperatures, often over a solid catalyst[9][10]. For this compound, a plausible but likely low-yielding approach would involve the reaction of propanal, benzaldehyde, and ammonia. The reaction generally produces a mixture of products, making purification challenging[11].
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate[4][12]. While adaptable for unsymmetrical products, the synthesis of the required precursors can be multi-stepped[13].
Hantzsch Pyridine Synthesis
The classical Hantzsch synthesis is a multi-component reaction that typically yields symmetrically substituted dihydropyridines, which are then oxidized to pyridines[1][13]. Modifications exist for the synthesis of unsymmetrical pyridines, but these often require more complex starting materials and may not be straightforward for the target molecule[3].
Guareschi-Thorpe Synthesis
The Guareschi-Thorpe synthesis typically produces 2-pyridone derivatives from the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound[14][15][16]. While modern variations have expanded its scope, its application to the synthesis of non-hydroxylated pyridines like this compound is not direct[4].
Conclusion
For the synthesis of this compound, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, offer the most efficient and versatile routes. These methods provide good to excellent yields under relatively mild conditions and tolerate a wide range of functional groups. While classical pyridine syntheses are historically significant and useful for certain structures, their application to the regioselective synthesis of an unsymmetrical 3,5-disubstituted pyridine like the target molecule is generally less practical due to lower yields and the formation of product mixtures. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Heterocycles with Nitrogen (N) | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis [beilstein-journals.org]
- 14. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Methyl-5-phenylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 3-Methyl-5-phenylpyridine (CAS No. 10477-94-8), a pyridine derivative that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound in a well-ventilated area, ideally within a certified chemical fume hood. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to prevent skin and eye contact.[1][2]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation.[2] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of any potential vapors or dust.[1] |
| Emergency Equipment | An emergency eyewash station and safety shower should be readily accessible. | For immediate decontamination in case of accidental exposure. |
In the event of a spill, immediately contain the material using an inert absorbent such as vermiculite or sand. Avoid generating dust.[1] The collected material should be placed in a sealed, properly labeled container for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure is a general guideline and must be verified with your institution's Environmental Health & Safety (EHS) department.
-
Waste Identification and Segregation:
-
Any waste containing this compound, including contaminated labware and absorbent materials, should be considered hazardous waste.
-
Segregate this waste from other chemical waste streams to prevent potential reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be kept securely closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (10477-94-8) and indicate the associated hazards, such as "Skin Irritant" and "Eye Irritant".[3]
-
Note the date when waste is first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's EHS department for complete and compliant disposal procedures.
References
Personal protective equipment for handling 3-Methyl-5-phenylpyridine
This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-Methyl-5-phenylpyridine. Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][4] | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[5] | Provides a barrier against skin contact, which can cause irritation.[1][2] Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[5] | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with a dust mask (type N95 or P1) is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[1] | Protects the respiratory tract from irritating dust and fumes.[1] |
Safe Handling and Experimental Workflow
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages for safe handling from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a certified chemical fume hood is operational.
-
Put on all required PPE as specified in Table 1.
-
-
Handling :
-
Weighing : Use a balance within the fume hood to weigh the solid compound. Avoid generating dust.[1]
-
Dissolving : If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Transferring : Use appropriate glassware and techniques to transfer solutions, minimizing the risk of spills.
-
-
Post-Handling & Disposal :
-
Decontamination : Decontaminate all glassware and equipment that came into contact with the chemical.
-
Waste Disposal : Dispose of all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.[1] Consult your institution's waste management authority for specific disposal procedures.[1]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete.[1]
-
Emergency and Disposal Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency and Disposal Plan
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, keeping eyelids open.[1] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and flush the affected skin area with plenty of water and soap if available.[1] Seek medical attention if irritation occurs.[1] |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Immediately give a glass of water.[1] Seek immediate medical attention. |
| Spill | For small spills, use dry clean-up procedures to avoid generating dust.[1] Collect the residue in a sealed container for disposal.[1] For larger spills, evacuate the area and contact emergency services. Prevent spillage from entering drains or water courses.[1] |
| Disposal | Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1] Do not dispose of down the drain. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
